Isoapoptolidin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C58H96O21 |
|---|---|
Molekulargewicht |
1129.4 g/mol |
IUPAC-Name |
21-[(2R)-2,4-dihydroxy-6-[2-[(4S)-4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/t32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57-,58+/m0/s1 |
InChI-Schlüssel |
BGIXVQPJBLGABA-VEAOMDBZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Isoapoptolidin's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapoptolidin, a macrolide natural product, has demonstrated potent antiproliferative and pro-apoptotic activity in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary molecular target is the mitochondrial F0F1-ATP synthase, and its inhibition triggers a cascade of events culminating in programmed cell death through the intrinsic apoptotic pathway. This document details the signaling pathways involved, presents available quantitative data, and outlines key experimental methodologies.
Primary Mechanism of Action: Inhibition of Mitochondrial F0F1-ATP Synthase
The principal mechanism by which this compound exerts its cytotoxic effects is through the inhibition of mitochondrial F0F1-ATP synthase (also known as Complex V). This enzyme is critical for cellular energy metabolism, utilizing the proton gradient generated by the electron transport chain to synthesize ATP.
This compound, a ring-expanded isomer of Apoptolidin (B62325), demonstrates a lower potency in inhibiting the F0F1-ATPase enzymatic activity compared to Apoptolidin.[1] However, it exhibits comparable antiproliferative activity against certain cancer cell lines, suggesting a more complex mode of action or the potential for a secondary biological target.[1] Under certain assay conditions, Apoptolidin and this compound can equilibrate, which may contribute to their comparable cellular activities.[1]
Recent studies have elucidated that the apoptolidin family of glycomacrolides, including Apoptolidin, targets the F1 subcomplex of the mitochondrial ATP synthase. This is a departure from earlier hypotheses that suggested a binding site on the F0 subcomplex, similar to the inhibitor oligomycin.
Signaling Pathways
Induction of the Intrinsic Apoptotic Pathway
Inhibition of F0F1-ATP synthase by this compound disrupts mitochondrial function, a key event that initiates the intrinsic pathway of apoptosis. This pathway is characterized by the following sequence of events:
-
Mitochondrial Dysfunction: Inhibition of ATP synthesis leads to a decrease in the cellular ATP-to-ADP ratio and disrupts the mitochondrial membrane potential.
-
Cytochrome c Release: The compromised mitochondrial outer membrane becomes permeable, leading to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This complex then recruits pro-caspase-9 to form a large protein complex known as the apoptosome.
-
Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7.
-
Cellular Disassembly: The executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
The pro-apoptotic activity of Apoptolidin (and by extension, this compound) has been shown to be dependent on caspase-9 and can be inhibited by the anti-apoptotic protein Bcl-2, further solidifying its reliance on the mitochondrial pathway.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits F0F1-ATP synthase, leading to apoptosis.
Activation of AMP-Activated Protein Kinase (AMPK)
A downstream consequence of F0F1-ATP synthase inhibition and the subsequent decrease in cellular ATP levels is the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, when activated, initiates signaling cascades to restore energy homeostasis. The activation of the AMPK stress pathway is a consistent response to Apoptolidin treatment in sensitive cell types. This suggests that the metabolic phenotype of a cancer cell is a critical determinant of its sensitivity to this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, Apoptolidin.
Table 1: F0F1-ATPase Inhibition
| Compound | IC50 (µM) | Source |
| Apoptolidin | 0.7 | [1] |
| This compound | 17 | [1] |
| Oligomycin | 1.0 | [1] |
Table 2: Antiproliferative Activity (GI50)
| Compound | Ad12-3Y1 Cells (nM) | 3Y1 Cells (µM) | Source |
| Apoptolidin | 6.5 | > 1.0 | [1] |
| This compound | 9 | > 1.0 | [1] |
| Oligomycin | 0.2 | 3.3 | [1] |
Experimental Protocols
F0F1-ATPase Inhibition Assay (Coupled Spectrophotometric Method)
This assay measures the rate of ATP hydrolysis by F0F1-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Isolated yeast mitochondria or solubilized mitochondrial fractions
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA
-
ATP solution (4 mM)
-
Phosphoenolpyruvate (1 mM)
-
NADH (0.23 mM)
-
Pyruvate (B1213749) kinase (1.4 units/mL)
-
Lactate (B86563) dehydrogenase (1.4 units/mL)
-
This compound (or other inhibitors) at various concentrations
Procedure:
-
Prepare the reaction mixture containing the assay buffer, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the isolated mitochondria or solubilized mitochondrial fraction to the reaction mixture.
-
Add the test compound (this compound) at the desired concentration and incubate.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the F0F1-ATPase activity.
-
Calculate the percent inhibition relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for F0F1-ATPase Inhibition Assay
Caption: Workflow for determining F0F1-ATPase inhibition.
Secondary Biological Target
The observation that potent F0F1-ATPase inhibition is not always a sufficient determinant of the antiproliferative activity of Apoptolidin analogs, including this compound, suggests the possibility of a secondary biological target or a more intricate mode of action.[1] However, to date, no specific secondary molecular target has been definitively identified. Further research is required to explore this possibility and to fully elucidate the complete mechanistic profile of this compound.
Conclusion
This compound's primary mechanism of action is the induction of apoptosis in cancer cells through the inhibition of the F1 subcomplex of mitochondrial F0F1-ATP synthase. This leads to mitochondrial dysfunction, activation of the intrinsic apoptotic pathway via caspase-9, and downstream activation of AMPK. While the core mechanism is established, the potential for a secondary biological target warrants further investigation to fully comprehend its potent and selective anticancer properties. The detailed understanding of its mode of action is crucial for the future development of this compound and its analogs as potential therapeutic agents.
References
Isoapoptolidin: A Technical Guide to its Discovery and Isolation from Nocardiopsis sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of Isoapoptolidin, a macrolide natural product derived from the actinomycete Nocardiopsis sp. This compound is a ring-expanded isomer of the well-known apoptosis inducer, Apoptolidin. This document details the fermentation process for the cultivation of Nocardiopsis sp., the initial extraction procedures, and the context of its isolation. Due to limitations in accessing the primary literature, specific details regarding the complete purification protocol, comprehensive spectroscopic data, and definitive cytotoxicity values (IC50) for this compound are not available at this time. This guide consolidates the currently accessible information and provides a framework for researchers interested in this class of compounds.
Introduction
Natural products from microbial sources remain a cornerstone of drug discovery, providing complex and biologically active scaffolds for therapeutic development. The genus Nocardiopsis, a group of actinomycete bacteria, is a known producer of diverse secondary metabolites with a range of biological activities. Among these are the Apoptolidins, a family of glycosylated macrolides. Apoptolidin A, the parent compound, is a potent and selective inducer of apoptosis in various cancer cell lines.
This compound was identified as a naturally occurring, ring-expanded isomer of Apoptolidin. It was first isolated from the crude fermentation extracts of the Apoptolidin-producing microorganism, Nocardiopsis sp.. Understanding the isolation and biological characteristics of this compound is crucial for structure-activity relationship (SAR) studies and the potential development of novel anticancer agents derived from the Apoptolidin scaffold.
Fermentation of Nocardiopsis sp. for this compound Production
The production of this compound is achieved through the fermentation of Nocardiopsis sp., specifically the FU 40 strain, which also produces the parent compound, Apoptolidin. The following tables summarize the media composition and fermentation parameters based on available protocols for Apoptolidin production.
Table 1: Media Composition for Nocardiopsis sp. FU 40 Fermentation
| Medium Type | Component | Concentration |
| Seed Medium | (Not specified in available search results) | - |
| Production Medium | Glycerol | 2% |
| Molasses | 1% | |
| Casamino Acids | 0.5% | |
| Peptone | 0.1% | |
| Calcium Carbonate (CaCO₃) | 0.1% | |
| pH | 7.2 |
Table 2: Fermentation Conditions for Nocardiopsis sp. FU 40
| Parameter | Condition |
| Inoculum | Spores from a fresh culture on Bennett's agar |
| Seed Culture Incubation | 4 days at 30°C with shaking |
| Production Culture Incubation | 6 days at 30°C with shaking |
Extraction of Crude this compound
Following the fermentation period, the first step towards isolating this compound is the extraction of the crude secondary metabolites from the culture broth.
Experimental Protocol: Crude Extraction
-
Centrifugation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is extracted with an equal volume of ethyl acetate (B1210297). This process is typically performed by vigorous shaking for a sufficient duration (e.g., 1 hour) to ensure efficient partitioning of the lipophilic macrolides into the organic phase.
-
Phase Separation: The ethyl acetate layer, containing the crude extract of Apoptolidins (including this compound), is separated from the aqueous layer.
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude residue.
The following diagram illustrates the general workflow for the fermentation and initial extraction of this compound.
Caption: Fermentation and Extraction Workflow for this compound.
Isolation and Purification of this compound
Note: The detailed, step-by-step experimental protocol for the complete isolation and purification of this compound is not available in the public domain search results. This information is expected to be contained within the primary research article by Pennington and Sulikowski (Organic Letters 2002, 4 (22), 3823–3825) and its supplementary materials, which were not accessible for this review.
The initial purification step involves silica (B1680970) gel chromatography. Due to the higher polarity of this compound compared to some other Apoptolidin congeners, it is separated into a more polar fraction.
General Chromatographic Separation:
-
Stationary Phase: Silica Gel
-
Mobile Phase (example): A gradient of methanol (B129727) in chloroform (B151607) (e.g., starting with a low percentage of methanol and increasing the polarity).
-
Fraction Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
Further purification would likely involve repeated chromatographic steps, potentially including reversed-phase high-performance liquid chromatography (HPLC), to obtain pure this compound.
Structural Elucidation of this compound
The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data:
Note: The specific ¹H and ¹³C NMR chemical shifts, coupling constants, and high-resolution mass spectrometry (HRESIMS) data for this compound are not available in the public domain search results. This data is crucial for the unambiguous identification of the compound and is expected to be in the aforementioned primary literature.
The structural relationship between Apoptolidin and its ring-expanded isomer, this compound, is a key feature.
Caption: Isomeric Relationship of Apoptolidin and this compound.
Biological Activity of this compound
Cytotoxicity Data (IC50 Values):
Note: Quantitative IC50 values for this compound against a panel of cancer cell lines are not available in the public domain search results.
Initial studies have indicated that this compound exhibits reduced biological activity compared to Apoptolidin. Specifically, its ability to inhibit mitochondrial F0F1-ATPase is reported to be more than 10-fold less potent than that of Apoptolidin.
Conclusion
This compound is a significant, naturally occurring analog of Apoptolidin, isolated from the fermentation of Nocardiopsis sp. While the general procedures for its production and initial extraction are understood, a comprehensive technical guide is hampered by the lack of access to the primary scientific literature detailing its complete isolation, purification, and full spectroscopic and biological characterization. Further research and access to these primary data sources are required to fully elucidate the experimental protocols and quantitative biological activity of this compound. This guide serves as a foundational document based on the currently available information and highlights the specific areas where further data is needed for a complete understanding of this compound.
An In-depth Technical Guide to Isoapoptolidin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapoptolidin (B15209), a macrolide natural product, is a ring-expanded isomer of the potent apoptosis inducer, apoptolidin (B62325). This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a visualization of its proposed mechanism of action through the intrinsic apoptosis signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound was first identified as a stable isomer of apoptolidin, isolated from the fermentation broth of Nocardiopsis sp.[1]. The chemical structure of this compound is characterized by a 21-membered macrolactone ring, a feature that distinguishes it from the 20-membered ring of apoptolidin. This ring expansion is a key structural feature influencing its biological activity.
The definitive structure of this compound was elucidated through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy[2].
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₆O₂₁ | [3] |
| Molecular Weight | 1129.37 g/mol | [3] |
| CAS Number | 476647-30-0 | [3] |
| Appearance | White solid | |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF | [3] |
| ¹H NMR (CD₃OD) | Diagnostic signals at C19-H and C25-H distinguish it from apoptolidin A. | [4] |
| ¹³C NMR (CD₃OD) | Similar chemical shifts to apoptolidin A for the hemi-ketal structure. | [5] |
Biological Activity and Mechanism of Action
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Its primary molecular target is the mitochondrial F₀F₁-ATPase (ATP synthase)[2]. By inhibiting this crucial enzyme, this compound disrupts cellular energy metabolism, leading to the initiation of the intrinsic apoptosis pathway.
Inhibition of Mitochondrial F₀F₁-ATPase
This compound exhibits inhibitory activity against mitochondrial F₀F₁-ATPase, albeit at a level over 10-fold less potent than its isomer, apoptolidin[2]. This inhibition is a key event in its mechanism of action, leading to a decrease in ATP synthesis and a disruption of the mitochondrial membrane potential.
Induction of Apoptosis
The inhibition of F₀F₁-ATPase by this compound triggers a cascade of events characteristic of the intrinsic apoptosis pathway. This includes the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase[6][7]. Activated caspase-9 then proteolytically activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, culminating in apoptosis[6].
Experimental Protocols
Isolation of this compound from Nocardiopsis sp.
The following protocol is a general guideline based on the reported isolation of apoptolidins[5].
Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Protocol:
-
Fermentation: Cultivate the apoptolidin-producing microorganism, Nocardiopsis sp., in a suitable fermentation medium.
-
Extraction: After an appropriate incubation period, extract the crude fermentation broth with an organic solvent such as ethyl acetate.
-
Initial Purification: Concentrate the organic extract and subject it to flash chromatography on a silica gel column to separate the components based on polarity.
-
Final Purification: Further purify the fractions containing this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.
F₀F₁-ATPase Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of mitochondrial F₀F₁-ATPase from yeast[8][9].
Workflow for F₀F₁-ATPase Inhibition Assay
Caption: Workflow for the F₀F₁-ATPase inhibition assay.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from Saccharomyces cerevisiae (yeast) using standard differential centrifugation methods.
-
Reaction Mixture: Prepare a reaction buffer containing Tris buffer (pH 8.0), Mg-ATP, MgCl₂, KCl, and EDTA.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control to the reaction mixture.
-
Enzyme Addition and Incubation: Add the isolated yeast mitochondria to initiate the reaction and incubate at 37°C.
-
Activity Measurement: Measure the rate of ATP hydrolysis by quantifying the production of inorganic phosphate (B84403) (Pi) or by using a coupled enzyme assay that links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm[8].
Signaling Pathway Visualization
The proposed mechanism of action for this compound-induced apoptosis is depicted in the following signaling pathway diagram.
This compound-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
This pathway illustrates the inhibition of mitochondrial F₀F₁-ATPase by this compound, leading to the release of cytochrome c, subsequent activation of the caspase cascade, and ultimately, apoptotic cell death.
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. An Approach to the Site-Selective Diversification of Apoptolidin A with Peptide-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome c release into cytosol with subsequent caspase activation during warm ischemia in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Release of caspase-9 from mitochondria during neuronal apoptosis and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and deactivation of F0F1-ATPase in yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Isomeric Nuances: A Technical Guide to the Structural Differences Between Apoptolidin and Isoapoptolidin
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the structural and functional distinctions between the potent antineoplastic agent apoptolidin (B62325) and its naturally occurring isomer, isoapoptolidin (B15209). This whitepaper, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of their core structural differences, comparative biological activities, and the experimental methodologies used for their characterization.
Apoptolidin, a macrolide produced by the bacterium Nocardiopsis sp., has garnered significant attention for its selective induction of apoptosis in transformed cell lines. Central to its mechanism of action is the inhibition of mitochondrial F0F1-ATPase. This compound, a ring-expanded isomer of apoptolidin, co-exists in equilibrium with its parent compound and presents a distinct biological profile. Understanding the subtle yet critical structural divergence between these two molecules is paramount for the rational design of novel and more effective anti-cancer therapeutics.
Core Structural Differences: A Tale of Two Rings
The fundamental structural variance between apoptolidin and this compound arises from an intramolecular transesterification, specifically a C20 ester migration. In apoptolidin, the macrolide ring is a 20-membered lactone, with the ester linkage at C1. In contrast, this compound features a larger, 21-membered macrolide ring. This expansion is the result of the migration of the ester linkage from the C1 carboxyl group to the hydroxyl group at C20.
This isomerization is a reversible process, and the two compounds can exist in a dynamic equilibrium.[1][2] The structural rearrangement significantly impacts the molecule's three-dimensional conformation, which in turn influences its interaction with biological targets.
Caption: Isomerization of Apoptolidin to this compound.
Comparative Biological Activity: A Shift in Potency
The structural alteration from apoptolidin to this compound has a profound effect on their biological activity, most notably their potency as inhibitors of mitochondrial F0F1-ATPase.
| Compound | F0F1-ATPase Inhibition (Relative Potency) | Antiproliferative Activity | Reference |
| Apoptolidin | High | Potent | [1] |
| This compound | >10-fold lower than Apoptolidin | Significant, but reduced compared to Apoptolidin | [1] |
As illustrated in the table, this compound is significantly less potent at inhibiting the F0F1-ATPase enzyme.[1] Despite this marked decrease in its primary molecular target inhibition, this compound retains considerable antiproliferative activity, suggesting that other mechanisms may contribute to its cytotoxic effects, or that a lower level of ATPase inhibition is still sufficient to trigger apoptosis in certain cell types.
Apoptolidin's Mechanism of Action: A Pathway to Cell Death
Apoptolidin induces apoptosis primarily through the intrinsic pathway, initiated by its inhibition of the mitochondrial F0F1-ATPase. This inhibition leads to a cascade of events culminating in programmed cell death.
Caption: Apoptolidin-Induced Apoptotic Pathway.
Experimental Protocols: Methodologies for Characterization
The differentiation and characterization of apoptolidin and this compound rely on a combination of chromatographic and spectroscopic techniques, alongside biological assays to determine their functional differences.
Isolation and Separation
The isolation of apoptolidin and this compound from fermentation broths of Nocardiopsis sp. is typically achieved through a series of chromatographic steps.
Caption: Isolation and Separation Workflow.
Protocol:
-
Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography to partially separate the isomers from other metabolites.
-
High-Performance Liquid Chromatography (HPLC): Final separation of apoptolidin and this compound is achieved using preparative HPLC, often requiring multiple runs with different solvent systems (normal or reverse phase).
Structural Elucidation
The definitive structures of apoptolidin and this compound are determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of both isomers, confirming they share the same molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for elucidating the connectivity of atoms and the overall structure. The key to differentiating the two isomers lies in the analysis of the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. In this compound, a correlation between the C1 carbonyl carbon and the proton at C20 is observed, which is absent in apoptolidin. This correlation provides conclusive evidence of the C20 ester linkage in the ring-expanded isomer.
Biological Assays
F0F1-ATPase Inhibition Assay: This assay measures the ability of the compounds to inhibit the activity of the mitochondrial F0F1-ATPase enzyme. The activity is typically monitored by measuring the rate of ATP hydrolysis.
Antiproliferative and Cytotoxicity Assays: Cell-based assays are used to determine the concentration at which the compounds inhibit cell growth (e.g., GI50) or kill cells (e.g., IC50). These assays are performed on various cancer cell lines to assess the potency and selectivity of apoptolidin and this compound. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
This technical guide provides a foundational understanding of the critical differences between apoptolidin and its isomer, this compound. Further research into the nuanced biological activities of this compound may unveil novel therapeutic avenues and enhance our understanding of the structure-activity relationships within this important class of natural products.
References
Isoapoptolidin as a Mitochondrial F0F1-ATPase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of isoapoptolidin (B15209) as a potent inhibitor of mitochondrial F0F1-ATPase. This document details its mechanism of action, the downstream apoptotic signaling pathway, and comprehensive experimental protocols for its characterization. Quantitative data are presented to facilitate comparative analysis, and key processes are visualized to enhance understanding.
Introduction
Apoptolidin and its isomer, this compound, are macrolide natural products that have garnered significant interest for their selective cytotoxicity against transformed cell lines. A key molecular target of these compounds is the mitochondrial F0F1-ATP synthase (also known as Complex V), a critical enzyme in cellular energy metabolism. By inhibiting this enzyme, this compound disrupts the primary mechanism of ATP production, leading to cellular energy depletion and the induction of apoptosis. This guide focuses on the technical aspects of this compound's interaction with F0F1-ATPase and the subsequent biological consequences.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the F0F1-ATP synthase. This enzyme, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by the proton motive force generated by the electron transport chain.
The F0F1-ATPase is composed of two main domains:
-
F1 domain: The catalytic portion, located in the mitochondrial matrix, which is responsible for ATP synthesis.
-
F0 domain: A transmembrane protein complex that forms a proton channel.
Inhibition of F0F1-ATPase by this compound leads to a cascade of cellular events, culminating in programmed cell death. The primary mechanism involves the depletion of cellular ATP stores, which triggers the intrinsic pathway of apoptosis.
Quantitative Data
The inhibitory potency of this compound and related compounds against F0F1-ATPase has been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) and other relevant quantitative data.
| Compound | Target/Assay | IC50 (µM) | Cell Line/System | Reference |
| This compound | Mitochondrial F0F1-ATPase Inhibition | 17 | Yeast Mitochondria | Stanton et al., 2008 |
| Apoptolidin | Mitochondrial F0F1-ATPase Inhibition | 0.7 | Yeast Mitochondria | Stanton et al., 2008 |
| Oligomycin (B223565) | Mitochondrial F0F1-ATPase Inhibition | 0.0002 | Yeast Mitochondria | Stanton et al., 2008 |
| This compound | Ad12-3Y1 Cell Proliferation (GI50) | 0.009 | E1A-transformed Rat Fibroblasts | Stanton et al., 2008 |
| Apoptolidin | Ad12-3Y1 Cell Proliferation (GI50) | 0.0065 | E1A-transformed Rat Fibroblasts | Stanton et al., 2008 |
Note: The significant difference between the in vitro enzymatic inhibition (µM range) and the cellular antiproliferative activity (nM range) for this compound suggests that other factors, such as cellular uptake, metabolism, or potential secondary targets, may contribute to its potent cytotoxic effects in cells.
Apoptotic Signaling Pathway
The inhibition of F0F1-ATPase by this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. The depletion of cellular ATP and the disruption of mitochondrial function are key initiating events.
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a mitochondrial F0F1-ATPase inhibitor.
This assay measures the ATP hydrolysis (ATPase) activity of the F0F1-ATP synthase in isolated mitochondria. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Isolated yeast or mammalian mitochondria
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 8.0)
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (20 mM)
-
NADH solution (10 mM)
-
Pyruvate kinase (PK) solution (1000 units/mL)
-
Lactate dehydrogenase (LDH) solution (1000 units/mL)
-
This compound stock solution (in DMSO)
-
Oligomycin stock solution (positive control, in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mix in the assay buffer containing PEP (1 mM), NADH (0.25 mM), PK (5 units/mL), and LDH (7 units/mL).
-
Add 180 µL of the reaction mix to each well of the 96-well plate.
-
Add 10 µL of various concentrations of this compound (or oligomycin/DMSO control) to the respective wells.
-
Add 10 µL of the mitochondrial preparation (e.g., 50 µg of protein) to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 5 mM).
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of NADH oxidation (proportional to ATPase activity) from the linear portion of the curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
This protocol measures the total cellular ATP content as an indicator of cell viability and metabolic activity. The assay relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces a luminescent signal proportional to the amount of ATP.
Materials:
-
Cell line of interest (e.g., a cancer cell line sensitive to apoptolidin)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
ATP determination kit (containing cell lysis buffer, luciferase, and luciferin substrate)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white, opaque plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for a specified time period (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP releasing/lysis reagent provided in the kit to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete cell lysis and ATP release.
-
Add the luciferase/luciferin substrate solution to each well.
-
Incubate for another 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence in a luminometer.
-
Express the results as a percentage of the ATP level in untreated control cells. Plot the percentage of ATP remaining against the this compound concentration to determine the dose-dependent effect.
Experimental and Characterization Workflow
The characterization of a novel mitochondrial inhibitor like this compound typically follows a structured workflow to elucidate its mechanism of action and biological effects.
Isoapoptolidin: A Technical Guide to its Natural Source and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapoptolidin (B15209), a potent macrolide with significant anticancer potential, is a natural product derived from the fermentation of the actinomycete Nocardiopsis sp. This technical guide provides a comprehensive overview of the natural source of this compound, detailed fermentation protocols for its production, and methodologies for its extraction. Furthermore, it elucidates the compound's mechanism of action through the inhibition of mitochondrial F0F1-ATP synthase, a critical pathway in cellular energy metabolism. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Natural Source and Biosynthesis
This compound is a naturally occurring macrolide produced by the actinomycete Nocardiopsis sp. FU 40. It is biosynthetically derived from a type I polyketide synthase pathway. This compound is structurally an isomer of apoptolidin (B62325), and the two compounds exist in a dynamic equilibrium. Under basic conditions, such as treatment with methanolic triethylamine, apoptolidin isomerizes to form a 1.4:1 equilibrium mixture of this compound and apoptolidin.[1][2] This isomerization is also observed under biologically relevant conditions, with the equilibrium being approached within the timeframe of typical cell-based assays.
Fermentation for this compound Production
The production of this compound is achieved through the fermentation of Nocardiopsis sp. FU 40. The following sections detail the media composition and culture conditions for optimal production.
Media Composition
Successful fermentation of Nocardiopsis sp. FU 40 for the production of apoptolidin and this compound requires specific media for the seed culture and the main production phase.
Table 1: Media Composition for Nocardiopsis sp. FU 40 Fermentation [1]
| Component | Seed Medium | Production Medium |
| Soluble Starch | 1% | - |
| Molasses | 1% | 1% |
| Peptone | 1% | 0.1% |
| Beef Extract | 1% | - |
| Glycerol | - | 2% |
| Casamino Acid | - | 0.5% |
| CaCO₃ | - | 0.1% |
| pH | 7.2 | 7.2 |
Fermentation Protocol
A two-stage fermentation process is typically employed for the production of this compound.
dot
Caption: Fermentation workflow for this compound production.
The process begins with the inoculation of Nocardiopsis sp. FU 40 spores into a seed medium, followed by incubation to generate a sufficient biomass. This seed culture is then transferred to a larger production medium for the main fermentation phase, where the synthesis of apoptolidin and this compound occurs.
Table 2: Fermentation Parameters [1]
| Parameter | Seed Culture | Production Culture |
| Inoculum | Spores of Nocardiopsis sp. FU 40 | 5 mL of seed culture |
| Medium Volume | 5 mL | 50 mL |
| Incubation Temperature | 30°C | 30°C |
| Agitation | Shaking | Shaking |
| Duration | 4 days | 6 days |
Extraction and Yield
Following the fermentation, the broth is processed to extract the desired compounds. The typical yield for the combined mixture of apoptolidin and this compound is in the range of 150-200 mg per liter of culture.[3]
Extraction Protocol
The extraction of this compound from the fermentation broth is a critical step in its isolation.
dot
Caption: Extraction workflow for this compound.
The fermentation broth is first centrifuged to separate the supernatant from the cell mass. The aqueous supernatant, containing the dissolved macrolides, is then subjected to solvent extraction with ethyl acetate. This process transfers the apoptolidin and this compound into the organic phase, which can then be concentrated to yield a crude extract. Further purification to separate this compound from apoptolidin and other metabolites typically involves chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Mechanism of Action: Inhibition of Mitochondrial F0F1-ATP Synthase
Apoptolidins, including this compound, exert their potent anticancer effects by targeting a fundamental process in cellular bioenergetics: oxidative phosphorylation. Specifically, they are inhibitors of the mitochondrial F0F1-ATP synthase.[4][5][6]
dot
Caption: Signaling pathway of this compound-induced apoptosis.
By binding to the F1 subcomplex of the ATP synthase, this compound inhibits the synthesis of ATP, the primary energy currency of the cell.[5] This disruption of cellular energy metabolism leads to a loss of the mitochondrial membrane potential, a key event that triggers the intrinsic pathway of apoptosis, ultimately leading to programmed cell death in cancer cells.
Conclusion
This compound, produced through the fermentation of Nocardiopsis sp. FU 40, represents a promising class of anticancer agents. This guide provides the foundational knowledge for its production and understanding its mechanism of action. The detailed protocols for fermentation and extraction, along with the elucidation of its molecular target, offer a solid starting point for further research and development of this compound and its analogs as potential cancer therapeutics. The inherent equilibrium between apoptolidin and this compound is a crucial consideration for both its production and its biological evaluation. Further optimization of fermentation conditions and purification strategies will be essential for advancing this potent natural product towards clinical applications.
References
- 1. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Chemical and Biosynthetic Route to Access a New Apoptolidin Congener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoapoptolidin and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of isoapoptolidin (B15209) and its potential role in the induction of apoptosis. Due to the limited direct research on this compound, this document leverages the more extensive studies conducted on its structural isomer, apoptolidin (B62325), to infer potential mechanisms and guide future research. Apoptolidin is a natural macrolide that selectively induces apoptosis in various cancer cell lines through the inhibition of mitochondrial F0F1-ATPase.[1][2] this compound, a ring-expanded isomer of apoptolidin, has been shown to be a significantly less potent inhibitor of this enzyme.[3] This guide will detail the known information about both compounds, present available quantitative data, outline relevant experimental protocols, and visualize the pertinent signaling pathways.
Introduction to this compound and Apoptolidin
Apoptolidin is a natural product that has garnered significant interest for its ability to selectively induce programmed cell death, or apoptosis, in transformed cell lines while showing minimal effect on normal cells.[1][3] This selectivity makes it an attractive candidate for cancer therapeutic development. The primary mechanism of action for apoptolidin-induced apoptosis is through the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme in cellular energy production.[2][4]
This compound is a naturally occurring, ring-expanded isomer of apoptolidin. While structurally similar, this variation leads to a notable decrease in its inhibitory activity against F0F1-ATPase.[3] The current body of research on the direct apoptotic-inducing capabilities of this compound is limited. Therefore, much of our understanding of its potential biological activity is inferred from studies on apoptolidin.
Quantitative Data: Apoptolidin and this compound Activity
The following tables summarize the available quantitative data for apoptolidin and this compound, primarily focusing on their inhibitory effects on F0F1-ATPase and cytotoxic concentrations.
| Compound | Assay | Target | Value | Cell Line/System | Reference |
| Apoptolidin | F0F1-ATPase Inhibition | Mitochondrial F0F1-ATPase | Ki = 4-5 µM | Yeast Mitochondria | [2][5] |
| Cytotoxicity (IC50) | Cell Viability | 11 ng/mL | E1A-transformed rat fibroblasts | [6] | |
| This compound | F0F1-ATPase Inhibition | Mitochondrial F0F1-ATPase | >10-fold less active than apoptolidin | Not Specified | [3] |
| Apoptolidin Analogs (macrolide core) | F0F1-ATPase Inhibition | Mitochondrial F0F1-ATPase | Activity comparable to this compound | Yeast Mitochondria | [3] |
Mechanism of Action: Insights from Apoptolidin
The apoptotic activity of apoptolidin is primarily initiated through the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] The key steps, as elucidated from studies on apoptolidin, are outlined below. It is important to reiterate that these are inferred mechanisms for this compound and require direct experimental validation.
Inhibition of Mitochondrial F0F1-ATPase
The central event in apoptolidin-induced apoptosis is the inhibition of the mitochondrial F0F1-ATP synthase.[2] This enzyme is crucial for the production of ATP through oxidative phosphorylation. Inhibition of this complex leads to a disruption of cellular energy homeostasis, which can trigger the apoptotic cascade. While this compound is a weaker inhibitor, it is possible that at higher concentrations, it could exert a similar, albeit less potent, effect.[3]
The Intrinsic Apoptotic Pathway
Apoptosis induced by apoptolidin is dependent on the activation of the intrinsic pathway, which is characterized by the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of mitochondrial function, potentially initiated by F0F1-ATPase inhibition, leads to the permeabilization of the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: MOMP results in the release of several key proteins from the mitochondrial intermembrane space into the cytosol, including Cytochrome c and Apoptosis-Inducing Factor (AIF).[7]
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3.[1][8]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[6]
Studies on apoptolidin have shown that its cytotoxic effects are dependent on caspase-9 and can be inhibited by the anti-apoptotic protein Bcl-2.[2] Furthermore, treatment with apoptolidin leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 and a hallmark of apoptosis.[2][5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially involved in this compound-induced apoptosis, based on the known mechanisms of apoptolidin.
Caption: Inferred Intrinsic Apoptotic Pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of this compound-induced apoptosis are provided below. These protocols are based on established methods used in the investigation of apoptolidin and other inducers of apoptosis.
F0F1-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the mitochondrial F0F1-ATP synthase.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)[9]
-
ATP solution
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADH, PEP, PK, and LDH.[10]
-
Add the mitochondrial preparation to the reaction mixture.
-
Add varying concentrations of the test compound (this compound) or a known inhibitor (e.g., oligomycin) as a positive control.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[10] The rate of this decrease is proportional to the ATPase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Caption: F0F1-ATPase Inhibition Assay Workflow.
Cell Viability (IC50) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.[11]
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.[12]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Analyze the changes in protein expression and cleavage between treated and untreated samples.
Caption: Western Blot Workflow for Apoptosis Markers.
Cytochrome c Release Assay
This assay detects the translocation of Cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Treated and untreated cells
-
Cytosol Extraction Buffer
-
Mitochondria Extraction Buffer
-
Dounce homogenizer
-
Centrifuge
-
Western blot reagents (as described in 5.3)
-
Anti-Cytochrome c antibody
-
Antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers
Procedure:
-
Harvest and wash cells.
-
Resuspend the cell pellet in Cytosol Extraction Buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate to pellet the mitochondria and other heavy membranes.
-
Collect the supernatant, which is the cytosolic fraction.
-
Wash the pellet and resuspend in Mitochondria Extraction Buffer. This is the mitochondrial fraction.
-
Perform Western blot analysis on both the cytosolic and mitochondrial fractions.[14]
-
Probe the blot with an anti-Cytochrome c antibody. An increase in Cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
-
Use cytosolic and mitochondrial markers to confirm the purity of the fractions.
Conclusion and Future Directions
The available evidence strongly suggests that apoptolidin induces apoptosis through the inhibition of mitochondrial F0F1-ATPase. This compound, as a less potent inhibitor of this enzyme, is predicted to have a significantly reduced, though potentially similar, apoptotic-inducing capability. However, direct experimental evidence for this compound's role in apoptosis is currently lacking.
Future research should focus on:
-
Determining the IC50 values of this compound in a panel of cancer cell lines.
-
Directly assessing the ability of this compound to induce apoptosis through assays such as Annexin V/PI staining and TUNEL.
-
Investigating the effect of this compound on the key components of the intrinsic apoptotic pathway, including mitochondrial membrane potential, Cytochrome c release, and caspase activation.
-
Exploring potential off-target effects or alternative mechanisms of action for both this compound and apoptolidin.
A thorough investigation of this compound's biological activities will be crucial in determining its potential as a lead compound in the development of novel anti-cancer therapies.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. princeton.edu [princeton.edu]
- 7. Role of Bcl‐2 family proteins in apoptosis: apoptosomes or mitochondria? | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 10. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
Early-Stage Research on Isoapoptolidin in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin, a macrolide natural product, has emerged as a compound of interest in oncological research due to its structural similarity to Apoptolidin (B62325), a known inducer of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the early-stage research concerning this compound and its closely related isomers, focusing on its cytotoxic effects, induction of apoptosis, and cell cycle arrest in cancer cell lines. While specific quantitative data for this compound is limited in the current body of scientific literature, this guide will leverage the more extensive research on its analogues, Apoptolidin A and Isoalantolactone, to provide a detailed understanding of its potential anti-cancer mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.
Cytotoxic Activity in Cancer Cell Lines
The cytotoxic potential of a compound is a critical first step in its evaluation as a potential anti-cancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.
While specific IC50 values for this compound are not extensively documented, research on its isomer, Apoptolidin A, provides valuable insight into its potential efficacy. Studies have shown that Apoptolidin A exhibits selective cytotoxicity against colorectal cancer (CRC) cell lines while showing significantly less activity against normal colon cells[1].
Table 1: IC50 Values of Apoptolidin A in Colorectal Cancer Cell Lines [1]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| RKO | Colorectal Carcinoma | 72 | 2.8 ± 0.3 |
| HCT116 | Colorectal Carcinoma | 72 | 5.4 ± 0.7 |
| SW480 | Colorectal Carcinoma | 72 | 7.2 ± 1.1 |
| CCD841 CoN | Normal Colon Epithelial Cells | 72 | > 10 |
Data represents the mean ± standard deviation from three independent experiments.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer. The ability of a compound to induce apoptosis in cancer cells is a key indicator of its therapeutic potential.
Studies on Apoptolidin A and Isoalantolactone have demonstrated their capacity to induce apoptosis in a dose-dependent manner. For instance, treatment of colorectal cancer cells with Apoptolidin A led to a significant increase in the percentage of apoptotic cells[1]. Similarly, Isoalantolactone has been shown to trigger apoptosis in colorectal cancer cells[2].
Table 2: Apoptosis Induction by Apoptolidin A in Colorectal Cancer Cell Lines [1]
| Cell Line | Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| RKO | Vehicle Control | 4.12 | 4.13 | 8.25 |
| 2 | 10.21 | 5.43 | 15.64 | |
| 4 | 15.32 | 11.03 | 26.35 | |
| HCT116 | Vehicle Control | 3.55 | 3.42 | 6.97 |
| 5 | 9.87 | 6.54 | 16.41 | |
| 10 | 18.21 | 12.52 | 30.73 |
Cells were treated for 48 hours. Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Table 3: Apoptosis Induction by Isoalantolactone in Colorectal Cancer Cells [2]
| Cell Line | Treatment Concentration (µM) | Apoptotic Proportion (%) |
| HCT116 | Control | 4.1 ± 0.6 |
| 5 | 11.7 ± 2.7 | |
| 10 | 25.2 ± 1.7 | |
| 20 | 28.9 ± 1.2 | |
| SW620 | Control | 3.3 ± 0.4 |
| 5 | 8.8 ± 0.9 | |
| 10 | 12.9 ± 1.1 | |
| 20 | 20.8 ± 1.3 |
Cells were treated for 24 hours. Data represents the mean ± standard deviation.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific checkpoints prevent cancer cells from dividing and can lead to apoptosis.
Apoptolidin A has been shown to induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells. This arrest is associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6)[1]. Isoalantolactone also induces G0/G1 phase cell cycle arrest in colorectal cancer cells[2].
Table 4: Cell Cycle Distribution in Colorectal Cancer Cells Treated with Isoalantolactone [2]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | Control | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.1 |
| IATL (10 µM) | 72.8 ± 2.5 | 18.1 ± 1.3 | 9.1 ± 0.8 | |
| SW620 | Control | 60.1 ± 2.3 | 25.7 ± 1.8 | 14.2 ± 1.2 |
| IATL (10 µM) | 75.4 ± 2.8 | 15.3 ± 1.4 | 9.3 ± 0.9 |
Cells were treated for 24 hours. Data represents the mean ± standard deviation.
Signaling Pathways
The anti-cancer effects of this compound and its analogues are mediated through the modulation of specific cellular signaling pathways. While the precise pathways affected by this compound are yet to be fully elucidated, studies on related compounds provide significant clues. One of the primary targets of Apoptolidin is the mitochondrial F0F1-ATPase[3]. Isoalantolactone has been shown to exert its effects through the suppression of the AKT/mTOR signaling pathway and activation of the MAPK pathway[2][4].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (or analogue) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
The available evidence from studies on Apoptolidin A and Isoalantolactone strongly suggests that this compound holds significant promise as an anti-cancer agent. The data indicates a potential for selective cytotoxicity against cancer cells, mediated through the induction of apoptosis and cell cycle arrest. The modulation of key signaling pathways such as the AKT/mTOR and MAPK pathways appears to be central to its mechanism of action.
However, a notable gap in the literature exists regarding specific quantitative data for this compound itself. Future research should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines to establish its cytotoxic profile.
-
Quantifying the induction of apoptosis and cell cycle arrest by this compound to confirm and extend the findings from its analogues.
-
Elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its mechanism of action.
A thorough investigation into these areas will be crucial for the further development of this compound as a potential therapeutic candidate for the treatment of cancer. This technical guide provides a solid foundation for researchers to design and execute these critical next steps in the evaluation of this promising natural product.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Frontiers | Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells [frontiersin.org]
- 3. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
Solubility and Stability of Isoapoptolidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of isoapoptolidin (B15209), a macrolide with potential applications in drug development due to its pro-apoptotic properties. This document is intended to serve as a resource for researchers by summarizing available data, outlining key experimental methodologies, and visualizing relevant biological pathways.
Introduction to this compound
This compound is a naturally occurring macrolide and a ring-expanded isomer of apoptolidin (B62325). Apoptolidin itself has garnered significant interest for its ability to selectively induce apoptosis in various cancer cell lines. The primary mechanism of action for this class of compounds is the inhibition of mitochondrial F0F1-ATPase, a key enzyme in cellular energy production. This inhibition triggers the intrinsic pathway of apoptosis, making these compounds promising candidates for further investigation in oncology. Understanding the physicochemical properties of this compound, particularly its solubility in common laboratory solvents and its stability under various conditions, is crucial for its handling, formulation, and development as a potential therapeutic agent.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, qualitative information indicates its solubility in several common organic solvents.
Table 1: Qualitative Solubility of this compound [1]
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol (B129727) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Note: The lack of precise solubility values (e.g., in mg/mL or molarity) in the literature necessitates experimental determination for specific research applications. A general protocol for determining the thermodynamic solubility of a natural product like this compound is provided below.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, methanol, DMF, purified water, buffer solutions)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any undissolved solid, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a syringe filter chemically compatible with the solvent.
-
Immediately dilute the clarified supernatant with a suitable solvent to prevent precipitation.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
The stability of this compound is a critical consideration for its use in research and development. The primary known stability concern is its isomerization to apoptolidin.
Isomerization to Apoptolidin
This compound and apoptolidin exist in equilibrium. It has been reported that upon treatment with methanolic triethylamine, apoptolidin isomerizes to this compound, establishing a 1.4:1 equilibrium mixture of this compound and apoptolidin.[2] The rate of this isomerization has been observed to approach equilibrium within the timeframe of typical cell-based assays under biologically relevant conditions.[3] This suggests that when working with either isomer in solution, a mixture of both is likely to be present.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. While specific degradation pathways for this compound have not been detailed in the literature, a general protocol based on ICH guidelines for macrolide antibiotics can be applied.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |
| Oxidative | 3% - 30% H₂O₂, room temperature |
| Thermal | 60°C - 80°C (solid and solution) |
| Photolytic | ICH-compliant photostability chamber (UV and visible light) |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Basic Degradation: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Incubate under similar conditions as the acidic degradation. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an H₂O₂ solution (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Expose both solid this compound and a solution of the compound to elevated temperatures (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose both solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: At various time points, withdraw samples from each stress condition. Analyze the samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products. An HPLC-MS system is highly recommended for the identification of the degradation products.
References
Methodological & Application
Application Notes and Protocols for Isoapoptolidin in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin is a macrolide compound and a ring-expanded isomer of Apoptolidin (B62325), a natural product known for its selective induction of apoptosis in cancer cells.[1] While both compounds are part of the broader Apoptolidin family that targets mitochondrial ATP synthase, this compound exhibits distinct bioactivity.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture-based assays to evaluate its anti-cancer properties.
Mechanism of Action
The Apoptolidin family of glycomacrolides induces apoptosis by targeting the F1 subcomplex of mitochondrial F0F1-ATP synthase.[2][3][4] This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP levels and subsequent activation of the intrinsic apoptotic pathway. This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which then triggers a caspase cascade, ultimately leading to programmed cell death.[4][5]
This compound, while retaining significant antiproliferative activity, demonstrates a more than 10-fold reduction in its ability to inhibit mitochondrial F0F1-ATPase compared to Apoptolidin A.[1][4] This suggests a potentially more complex or alternative mechanism of action that contributes to its ability to inhibit cell growth.[4] It is also important to note that Apoptolidin can isomerize to this compound under biologically relevant conditions, which may be a factor in cell-based assay outcomes.[1][6]
Data Presentation
The following table summarizes the available quantitative data for this compound in comparison to its parent compound, Apoptolidin A. This data is crucial for designing experiments and interpreting results.
| Compound | Modification | GI50 in Ad12-3Y1 cells (µM) | GI50 in 3Y1 cells (µM) | F0F1-ATPase Inhibition IC50 (µM) |
| This compound | Isomer of Apoptolidin A | 0.009 | > 1.0 | 6.0 |
| Apoptolidin A | - | 0.0065 | > 1.0 | 0.7 |
Data sourced from BenchChem's "A Comparative Analysis of Apoptolidin A's Structure-Activity Relationship in Cancer Cell Apoptosis".[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., Ad12-3Y1)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the predetermined GI50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caspase Activity Assay
This assay measures the activity of key executioner caspases (e.g., Caspase-3/7) to confirm apoptosis induction.
Materials:
-
Cancer cell line
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: An increase in luminescence indicates higher caspase activity and apoptosis induction.
Visualizations
Caption: Workflow for evaluating this compound's cytotoxic and apoptotic effects.
Caption: The intrinsic pathway of apoptosis induced by the Apoptolidin family.
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Isoapoptolidin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of Isoapoptolidin (B15209) stock solutions for experimental use. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Introduction
This compound is a macrolide that acts as a ring-expanded isomer of apoptolidin (B62325).[1][2][3] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound. This document outlines the necessary information and procedures for preparing stable and accurate this compound stock solutions.
Compound Information and Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 476647-30-0 | [1][4][5] |
| Molecular Formula | C₅₈H₉₆O₂₁ | [1][5] |
| Molecular Weight | 1129.37 g/mol | [5] |
| Purity | >90% | [1][5] |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF | [5] |
| Recommended Storage | Store at -20°C | [5] |
| Shelf Life | 1095 days (as solid) | [5] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the step-by-step methodology for preparing a stock solution of this compound. It is recommended to work in a laminar flow hood and use sterile equipment to maintain the integrity of the compound and the resulting solution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) of high purity (or other suitable solvent: ethanol, methanol, DMF)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: In a clean and tared weighing boat or directly into a pre-labeled sterile amber microcentrifuge tube, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Based on the desired final concentration, calculate the required volume of solvent. Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO (or other selected solvent) to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution, but be cautious of potential degradation with excessive heat.
-
Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Store the aliquots of the this compound stock solution at -20°C for long-term storage.[5] When stored properly, the solution should be stable for several months. Before use, thaw the required aliquot at room temperature and vortex briefly.
Example Calculation for a 10 mM Stock Solution in DMSO:
-
Molecular Weight of this compound: 1129.37 g/mol
-
To prepare a 10 mM (0.01 mol/L) solution:
-
Weight (in g) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )
-
To make 1 mL (0.001 L) of a 10 mM stock solution, you would need: 0.01 mol/L * 0.001 L * 1129.37 g/mol = 0.01129 g = 11.29 mg
-
-
Procedure: Weigh 11.29 mg of this compound and dissolve it in 1 mL of DMSO.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks relevant to working with this compound.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.[4]
-
This compound is for research use only and not for human or veterinary use.[4]
By following these guidelines, researchers can confidently prepare this compound stock solutions that are accurate, stable, and suitable for a wide range of experimental applications.
References
- 1. scbt.com [scbt.com]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. labsolu.ca [labsolu.ca]
Application Note & Protocol: Quantification of Isoapoptolidin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209) is a macrolide that has been identified as a ring-expanded isomer of Apoptolidin (B62325), a compound known for its potential as an oncolytic agent by inducing apoptosis in transformed cell lines.[1] Apoptolidin and this compound can exist in equilibrium, making the specific quantification of this compound crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.[2] This document provides a detailed, proposed methodology for the quantification of this compound in biological matrices, such as plasma and tissue, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and specificity, making it a method of choice for the quantitative analysis of therapeutic compounds in complex biological samples.[3]
The protocols described herein are based on established principles of bioanalytical method development and will require validation to ensure accuracy, precision, and robustness for specific applications.[4]
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of the proposed LC-MS/MS method for this compound quantification. These values represent typical targets for a validated bioanalytical assay.
Table 1: Calibration Curve and Sensitivity Data
| Parameter | Plasma | Tissue Homogenate |
| Linearity Range | 0.5 - 500 ng/mL | 1.0 - 1000 ng/g |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.3 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/g |
Table 2: Accuracy and Precision Data
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 0.5 | ± 20% | ≤ 20% |
| Low QC | 1.5 | ± 15% | ≤ 15% |
| Mid QC | 75 | ± 15% | ≤ 15% |
| High QC | 400 | ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect Data
| Parameter | Plasma | Tissue Homogenate |
| Extraction Recovery | 85 - 115% | 80 - 120% |
| Matrix Effect | 85 - 115% | 80 - 120% |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte of interest.[3] The choice of extraction method will depend on the specific matrix and the required sensitivity.
a) Protocol for Solid-Phase Extraction (SPE) from Plasma
SPE is a robust method for cleaning up complex samples.[5]
-
Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Spike 500 µL of plasma with an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of purified water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[6]
b) Protocol for Liquid-Liquid Extraction (LLE) from Plasma
LLE is a classic and effective method for sample cleanup.[7]
-
Sample Preparation: To 200 µL of plasma in a clean tube, add an internal standard.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.[6]
c) Protocol for Protein Precipitation (PPT) from Plasma
PPT is a rapid method for removing proteins from plasma samples.[8]
-
Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Mixing: Vortex for 2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube for direct injection or for further evaporation and reconstitution if higher sensitivity is needed.
d) Protocol for Extraction from Tissue Samples
-
Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.
-
Extraction: An appropriate extraction method, such as SPE or LLE, can be adapted for the tissue homogenate, similar to the plasma protocols. Organic extraction protocols are commonly used for tissues.[9]
LC-MS/MS Analysis
The following proposed LC-MS/MS method should be optimized for the specific instrumentation used.
a) Liquid Chromatography Conditions
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b) Mass Spectrometry Conditions
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and internal standard |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]
-
Specificity: Assessed by analyzing blank biological samples from multiple sources to ensure no significant interference at the retention time of this compound and the internal standard.
-
Linearity: Determined by a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression should be applied.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: Assessed to evaluate the ion suppression or enhancement caused by co-eluting matrix components.[5]
-
Stability: The stability of this compound in biological samples should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[10][11]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for method validation.
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS assay to determine plasma pharmacokinetics of the radioprotectant octadecyl thiophosphate (OTP) in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA extraction from fresh or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 11. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach [mdpi.com]
Application Notes and Protocols: Utilizing Isoapoptolidin for the Study of ATP Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209) is a macrolide compound that serves as a useful tool for studying the intricate workings of mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy metabolism. As a ring-expanded isomer of the more potent apoptolidin (B62325) A, this compound offers a less potent but still specific interaction with the F1 subcomplex of ATP synthase.[1] This characteristic allows for a more nuanced investigation of the enzyme's function and the downstream cellular consequences of its partial inhibition. These application notes provide detailed protocols for utilizing this compound to characterize its inhibitory effects on ATP synthase and to assess its impact on cellular viability and energy levels.
Mechanism of Action
Apoptolidin and its isomer, this compound, target the F1 subcomplex of the mitochondrial ATP synthase.[2] This interaction disrupts the enzyme's rotary catalytic mechanism, which is essential for the synthesis of ATP from ADP and inorganic phosphate (B84403). By inhibiting ATP synthase, these compounds interfere with cellular energy production, which can trigger apoptotic pathways in cells that are highly dependent on oxidative phosphorylation. This compound A has been shown to be approximately 10-fold less potent in inhibiting F1F0-ATP synthase compared to apoptolidin A.[1]
Data Presentation
The following table summarizes the known quantitative data regarding the inhibitory activity of this compound in relation to its parent compound, apoptolidin A.
| Compound | Target | Relative Inhibitory Potency |
| Apoptolidin A | Mitochondrial F1F0-ATP Synthase | - |
| This compound A | Mitochondrial F1F0-ATP Synthase | 10-fold less potent than Apoptolidin A[1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
In Vitro F1F0-ATPase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified F1F0-ATP synthase. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified F1F0-ATP synthase
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.
-
In a 96-well microplate, add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add the purified F1F0-ATP synthase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding a solution of ATP to each well.
-
Allow the reaction to proceed for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Incubate for color development according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a phosphate standard curve to determine the concentration of Pi released in each well.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the MTT solution to each well and incubate for 1-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Cellular ATP Level Assay
This protocol measures the intracellular ATP concentration in cells treated with this compound, providing a direct assessment of the impact on cellular energy production.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
ATP assay kit (luciferase-based)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in an opaque-walled 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound in cell culture medium for the desired duration.
-
Equilibrate the plate to room temperature.
-
Lyse the cells and release the ATP by adding the reagent from the ATP assay kit to each well.
-
Incubate for the time specified in the kit's protocol to allow the luciferase-luciferin reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present.
-
Normalize the ATP levels to the number of viable cells (which can be determined in a parallel experiment using a cell viability assay) or to the total protein concentration.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of ATP synthase inhibition.
References
Application Notes and Protocols for Apoptosis-Inducing Compounds in Cancer Research
A Note on Isoapoptolidin: Initial searches for "this compound" did not yield specific information on a compound with this name being widely used as a tool in cancer research. It is possible that this is a rare compound or a variant spelling. However, the search results consistently highlighted two potent apoptosis-inducing natural products: Apoptolidin and Isoalantolactone . This document will provide detailed application notes and protocols for these two compounds as exemplary tool compounds for inducing apoptosis in cancer research, aligning with the core interest of the user.
Apoptolidin: A Selective Inducer of Apoptosis via Mitochondrial F0F1-ATPase Inhibition
Apoptolidin is a macrolide natural product that has demonstrated selective cytotoxicity against various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of mitochondrial F0F1-ATP synthase, leading to the induction of the intrinsic pathway of apoptosis.[2][3][4][5][6]
Data Presentation: Cytotoxicity of Apoptolidin
The following table summarizes the half-maximal inhibitory concentration (GI50) values of Apoptolidin A and its analogue, this compound, in transformed and non-transformed cell lines, alongside their F0F1-ATPase inhibitory activity.
| Compound/Analogue | Modification | GI50 in Ad12-3Y1 cells (µM) | GI50 in 3Y1 cells (µM) | F0F1-ATPase Inhibition IC50 (µM) | Reference |
| Apoptolidin A | - | 0.0065 | > 1.0 | 0.7 | [7] |
| This compound | Isomer of Apoptolidin A | 0.009 | > 1.0 | 6.0 | [7] |
Ad12-3Y1: E1A-transformed rat fibroblasts; 3Y1: Non-transformed parental rat fibroblasts.
Signaling Pathway of Apoptolidin-Induced Apoptosis
Apoptolidin's inhibition of mitochondrial F0F1-ATPase disrupts cellular energy homeostasis, leading to the activation of the intrinsic apoptotic pathway. This is characterized by the involvement of caspase-9 and the subsequent cleavage of PARP.[2]
Isoalantolactone (IATL): A Multifaceted Apoptosis Inducer Targeting Key Cancer Signaling Pathways
Isoalantolactone (IATL) is a sesquiterpene lactone that exhibits significant anticancer activity by inducing apoptosis, cell cycle arrest, and autophagy in a variety of cancer cells.[8] Its mechanisms of action are multifaceted, involving the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways such as STAT3 and PI3K/Akt/mTOR.[9][10]
Data Presentation: Cytotoxicity of Isoalantolactone (IATL)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of IATL in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 | 48 | |
| PC-3 | Prostate Cancer | Varies (dose-dependent) | 24 | [9] |
| DU145 | Prostate Cancer | Varies (dose-dependent) | 24 | [9] |
| Hep3B | Hepatocellular Carcinoma | Varies (concentration-dependent) | 48 | [11] |
| PANC-1 | Pancreatic Cancer | Varies (dose-dependent) | 24 | [12] |
| HCT116 | Colorectal Cancer | < 10 | 48 | [8] |
| SW620 | Colorectal Cancer | < 10 | 48 | [8] |
Signaling Pathways of Isoalantolactone-Induced Apoptosis
IATL induces apoptosis through multiple interconnected pathways. A key mechanism is the induction of ROS, which in turn triggers endoplasmic reticulum (ER) stress and modulates the JNK and p38 MAPK signaling pathways.[9][11][13] Additionally, IATL has been shown to inhibit the STAT3 and PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[9][10]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of apoptosis-inducing compounds like Apoptolidin and Isoalantolactone.
Experimental Workflow
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Apoptolidin or Isoalantolactone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound (Apoptolidin or Isoalantolactone) in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired concentrations of Apoptolidin or Isoalantolactone for the specified time.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 500 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with the compound, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoalantolactone exerts anti-melanoma effects via inhibiting PI3K/AKT/mTOR and STAT3 signaling in cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isoalantolactone Induces Reactive Oxygen Species Mediated Apoptosis in Pancreatic Carcinoma PANC-1 Cells [ijbs.com]
- 13. Isoalantolactone induces reactive oxygen species mediated apoptosis in pancreatic carcinoma PANC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes & Protocols: Investigating the Anti-proliferative Effects of Isoapoptolidin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoapoptolidin, a macrolide compound, is an isomer of Apoptolidin, a known inhibitor of the F1 subcomplex of mitochondrial ATP synthase.[1][2][3] This mode of action leads to selective cytotoxicity in cancer cells that are highly dependent on oxidative phosphorylation for their energy requirements.[1][4] Preliminary studies suggest that this compound may also possess anti-proliferative and pro-apoptotic properties. These application notes provide a comprehensive experimental framework to systematically evaluate the anti-proliferative effects of this compound on cancer cells. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to elucidate the compound's mechanism of action and its potential as a therapeutic agent.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis:
The proposed mechanism of action for this compound, based on its relation to Apoptolidin, involves the inhibition of mitochondrial ATP synthase, leading to a decrease in cellular ATP levels and subsequent activation of the intrinsic apoptotic pathway.
Caption: Hypothesized signaling cascade of this compound-induced apoptosis.
Experimental Design & Workflow
A multi-faceted approach is recommended to thoroughly investigate the anti-proliferative effects of this compound. The workflow begins with an initial cytotoxicity screening, followed by more detailed analyses of cell proliferation, cell cycle progression, and apoptosis induction.
Caption: Experimental workflow for assessing this compound's anti-proliferative effects.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 (Lung Carcinoma) | |||
| HCT116 (Colon Carcinoma) | |||
| MV-4-11 (Leukemia) | |||
| Normal Fibroblasts |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)
| Treatment | A549 (% BrdU Positive) | HCT116 (% BrdU Positive) | MV-4-11 (% BrdU Positive) |
| Vehicle Control (DMSO) | |||
| This compound (0.5 x IC50) | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Table 3: Cell Cycle Distribution Analysis
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | A549 | |||
| This compound (IC50) | A549 | |||
| Vehicle Control | HCT116 | |||
| This compound (IC50) | HCT116 |
Table 4: Caspase-3 Activity
| Treatment | A549 (Fold Increase) | HCT116 (Fold Increase) | MV-4-11 (Fold Increase) |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | |||
| Staurosporine (Positive Control) |
Table 5: Western Blot Densitometry Analysis (Relative Protein Expression)
| Treatment | Protein Target | A549 | HCT116 |
| Vehicle Control | Cleaved Caspase-3 | ||
| This compound (IC50) | Cleaved Caspase-3 | ||
| Vehicle Control | Cleaved PARP | ||
| This compound (IC50) | Cleaved PARP | ||
| Vehicle Control | Bcl-2 | ||
| This compound (IC50) | Bcl-2 | ||
| Vehicle Control | β-actin (Loading Control) | 1.0 | 1.0 |
| This compound (IC50) | β-actin (Loading Control) |
Experimental Protocols
1. Cell Culture
-
Cell Lines: Human non-small cell lung carcinoma (A549), human colon carcinoma (HCT116), and human acute myeloid leukemia (MV-4-11) cell lines are recommended based on the known activity of related compounds.[1][5][6] A non-cancerous cell line, such as normal human dermal fibroblasts (NHDF), should be used as a control for cytotoxicity.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[7][8][9]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
3. BrdU Cell Proliferation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.[10][11][12][13][14]
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound at concentrations of 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.[11]
-
Fix the cells and denature the DNA according to the manufacturer's protocol.[13][14]
-
Add anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.
-
Add TMB substrate and measure the absorbance at 450 nm.[13]
-
4. Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle.[15][16][17][18]
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[16]
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
5. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19][20][21][22][23]
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound at the IC50 concentration for 24 hours.
-
Lyse the cells and add the caspase-3 substrate (e.g., DEVD-pNA).[19][23]
-
Incubate at 37°C for 1-2 hours.[22]
-
Measure the absorbance at 405 nm.
-
Calculate the fold increase in caspase-3 activity relative to the vehicle control.
-
6. Western Blot Analysis
This technique is used to detect changes in the expression of key apoptosis-related proteins.[24][25][26][27][28]
-
Procedure:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Lyse the cells and determine the protein concentration using a BCA or Bradford assay.[26]
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[25]
-
Perform densitometric analysis to quantify the relative protein expression.
-
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 4. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 13. cohesionbio.com [cohesionbio.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. docs.research.missouri.edu [docs.research.missouri.edu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. caspase3 assay [assay-protocol.com]
- 21. mpbio.com [mpbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
Techniques for Assessing Apoptosis Induced by Isoapoptolidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin, a structural isomer of the natural product Apoptolidin, has emerged as a compound of interest for its potential to selectively induce apoptosis, or programmed cell death, in cancer cells. Understanding the mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key assays used to assess apoptosis induced by this compound, guidance on data interpretation, and an overview of the putative signaling pathways involved.
Apoptosis is a complex and highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases. The assessment of these hallmarks is fundamental to characterizing the pro-apoptotic activity of compounds like this compound.
Mechanism of Action: An Overview
Apoptolidin, the parent compound of this compound, is known to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. It targets the mitochondrial F0F1-ATP synthase, leading to a decrease in cellular ATP levels, mitochondrial dysfunction, and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. While this compound also induces apoptosis, it exhibits reduced inhibition of F0F1-ATPase, suggesting a potentially more complex or alternative mechanism of action that warrants further investigation. The activation of the intrinsic pathway culminates in the activation of initiator caspase-9 and executioner caspases such as caspase-3 and -7, leading to the cleavage of cellular substrates and the execution of the apoptotic program.
Key Experimental Protocols for Assessing Apoptosis
A multi-parametric approach is recommended to comprehensively assess apoptosis induced by this compound. The following protocols describe common and robust methods to quantify and characterize the apoptotic process.
Annexin V/Propidium Iodide (PI) Staining for Detection of Phosphatidylserine (B164497) Externalization
Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for proper compensation and gating.
-
Data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).
TUNEL Assay for Detection of DNA Fragmentation
Principle: A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments by endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks by enzymatically labeling the free 3'-hydroxyl termini with modified nucleotides.[1] These labeled ends can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Experimental Protocol:
-
Sample Preparation:
-
Culture and treat cells with this compound as described for the Annexin V assay.
-
Harvest and fix the cells with a cross-linking agent like paraformaldehyde.
-
Permeabilize the fixed cells to allow entry of the TUNEL reagents.
-
-
TUNEL Reaction:
-
Incubate the permeabilized cells with a reaction mixture containing Terminal Deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or a fluorochrome-conjugated dUTP).
-
-
Detection:
-
If using Br-dUTP, detect the incorporated nucleotides using a fluorochrome-labeled anti-BrdU antibody.
-
If using a directly labeled fluorochrome-dUTP, proceed to visualization.
-
Counterstain with a nuclear dye such as DAPI or Hoechst to visualize all cell nuclei.
-
-
Analysis:
-
For microscopy, visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
For flow cytometry, analyze the fluorescence intensity of the cell population.
-
Caspase Activity Assays
Principle: Caspases are a family of proteases that are key executioners of apoptosis.[2] Their activity can be measured using fluorogenic or colorimetric substrates containing a specific caspase recognition sequence.[3] When the substrate is cleaved by an active caspase, a fluorescent or colored molecule is released, and the signal can be quantified. Assays for key caspases such as the initiator caspase-9 and the executioner caspase-3/7 are commonly used.
Experimental Protocol:
-
Cell Lysis:
-
Culture and treat cells with this compound.
-
Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including active caspases.
-
-
Caspase Activity Measurement:
-
Add the cell lysate to a microplate well containing the fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3/7, LEHD for caspase-9).
-
Incubate the plate at 37°C to allow for the enzymatic reaction.
-
Measure the fluorescence or absorbance using a microplate reader over time or at a specific endpoint.
-
-
Data Analysis:
-
Calculate the caspase activity based on the rate of change in fluorescence or absorbance.
-
Normalize the activity to the total protein concentration of the cell lysate.
-
Results are often expressed as fold change in caspase activity compared to the vehicle-treated control.
-
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.[4][5] This can provide insights into the molecular mechanisms of this compound-induced apoptosis. Key proteins to investigate include members of the Bcl-2 family (pro-apoptotic Bax and anti-apoptotic Bcl-2), cytochrome c, and caspases (pro- and cleaved forms), and PARP (cleaved form).[5]
Experimental Protocol:
-
Protein Extraction:
-
Culture and treat cells with this compound.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Table 1: Comparative Bioactivity of Apoptolidin Analogues
| Compound/Analogue | Modification | GI50 in Ad12-3Y1 cells (µM) | GI50 in 3Y1 cells (µM) | F0F1-ATPase Inhibition IC50 (µM) |
| Apoptolidin A | - | 0.0065 | > 1.0 | 0.7 |
| This compound | Isomer of Apoptolidin A | 0.009 | > 1.0 | 6.0 |
| Analogue 2 | C2′-OBz | 0.0036 | > 1.0 | 0.3 |
| Analogue 3 | C4‴-OAc, C23-OAc | 0.0095 | > 0.6 | 0.4 |
| Analogue 4 | C4‴-OAc | 0.0098 | > 1.0 | 0.8 |
| Analogue 5 | C16-OAc | 0.056 | > 1.0 | 0.8 |
| Analogue 6 | C3′-OAc | 0.0027 | > 1.0 | 0.4 |
| Analogue 7 | C20-OAc | 0.011 | > 1.0 | 1.1 |
| Analogue 8 | C20-OMe | 0.012 | > 1.0 | 2.8 |
| Analogue 9 | C21-OMe | 0.016 | > 1.0 | 2.3 |
| Oligomycin | Related Natural Product | 0.0018 | > 1.0 | - |
Data adapted from publicly available research on Apoptolidin and its analogues. The GI50 (Growth Inhibition 50%) values indicate the concentration at which cell growth is inhibited by 50%. The IC50 (Inhibitory Concentration 50%) values for F0F1-ATPase inhibition represent the concentration required to inhibit the enzyme's activity by 50%.
Table 2: Template for Annexin V/PI Apoptosis Assay Data
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | - |
Table 3: Template for Caspase Activity Assay Data
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control | - |
Table 4: Template for Western Blot Densitometry Data
| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | - |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflows.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
References
- 1. kumc.edu [kumc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
Application Notes: High-Content Screening with Isoapoptolidin for Drug Discovery
Introduction
Isoapoptolidin is a macrolide natural product that has demonstrated potent pro-apoptotic activity in various cancer cell lines. As a ring-expanded isomer of the well-studied compound Apoptolidin, it presents a compelling case for investigation in drug discovery, particularly in the field of oncology. High-content screening (HCS) offers a powerful platform to elucidate the mechanism of action of this compound and to identify novel therapeutic opportunities. By combining automated microscopy with sophisticated image analysis, HCS allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effects.
These application notes provide an overview of the application of high-content screening for the characterization of this compound, including its mechanism of action, protocols for experimental setup, and data analysis strategies.
Mechanism of Action
This compound, like its isomer Apoptolidin, is known to target the mitochondrial F0F1-ATPase (ATP synthase). Inhibition of this complex disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production and the induction of the intrinsic pathway of apoptosis. While this compound is significantly less potent than Apoptolidin in inhibiting isolated F0F1-ATPase, it exhibits comparable cytotoxic activity in cell-based assays.[1] This suggests that this compound may be converted to the more active Apoptolidin within the cellular environment, as the two isomers exist in a facile equilibrium.
The primary signaling pathway initiated by this compound is the intrinsic apoptosis pathway, also known as the mitochondrial pathway. This pathway is triggered by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Data Presentation
The following table summarizes the known quantitative data for this compound, comparing its activity with its isomer, Apoptolidin.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Mitochondrial F0F1-ATPase | Cell-free (enzymatic) | 17 µM | [1] |
| This compound | Transformed Rat Fibroblasts | Cell-based (cytotoxicity) | 9 nM | [1] |
| Apoptolidin | Mitochondrial F0F1-ATPase | Cell-free (enzymatic) | - | |
| Apoptolidin | Transformed Rat Fibroblasts | Cell-based (cytotoxicity) | 6.5 nM | [1] |
Experimental Protocols
High-Content Screening Protocol for Assessing this compound-Induced Apoptosis
This protocol describes a multi-parametric high-content screening assay to quantify the apoptotic effects of this compound on a cancer cell line (e.g., HeLa, A549, or a cell line of specific interest). The assay simultaneously measures changes in nuclear morphology, mitochondrial membrane potential, and caspase-3/7 activation.
Materials:
-
Cancer cell line of choice
-
Cell culture medium and supplements
-
This compound (and Apoptolidin as a positive control)
-
Staurosporine (positive control for apoptosis induction)
-
DMSO (vehicle control)
-
384-well, black-walled, clear-bottom imaging plates
-
Hoechst 33342 stain
-
Tetramethylrhodamine, Ethyl Ester (TMRE) or similar mitochondrial membrane potential dye
-
CellEvent™ Caspase-3/7 Green Detection Reagent or similar caspase activity probe
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Automated liquid handler
-
High-content imaging system
-
Image analysis software
Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 384-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include appropriate controls:
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., 1 µM Staurosporine)
-
Positive control for F0F1-ATPase inhibition (Apoptolidin)
-
-
Using an automated liquid handler, add the compound dilutions and controls to the respective wells of the cell plate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (for nuclear staining), TMRE (for mitochondrial membrane potential), and CellEvent™ Caspase-3/7 Green Detection Reagent in a suitable buffer (e.g., PBS or live-cell imaging buffer).
-
Carefully remove the compound-containing medium from the wells.
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fixation (Optional, depending on the assay):
-
If end-point analysis is desired, gently wash the cells with PBS.
-
Add 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use appropriate filter sets for each fluorescent dye (e.g., DAPI for Hoechst 33342, TRITC for TMRE, and FITC for Caspase-3/7 Green).
-
Acquire images from multiple fields of view per well to ensure robust statistics.
-
-
Image Analysis:
-
Utilize image analysis software to segment and identify individual cells based on the nuclear stain.
-
Quantify the following parameters for each cell:
-
Nuclear Morphology: Nuclear area, intensity, and condensation (pyknosis). Apoptotic nuclei will be smaller and more intensely stained with Hoechst 33342.
-
Mitochondrial Membrane Potential: Mean fluorescence intensity of TMRE in the cytoplasm. A decrease in TMRE intensity indicates mitochondrial depolarization, an early event in apoptosis.
-
Caspase-3/7 Activation: Mean fluorescence intensity of the caspase-3/7 probe. An increase in intensity indicates the activation of effector caspases.
-
-
Calculate the percentage of apoptotic cells per well based on user-defined thresholds for the above parameters.
-
Generate dose-response curves and calculate IC50 values for each parameter.
-
Mandatory Visualization
Below are diagrams representing the key signaling pathway and experimental workflows described in these application notes.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for HCS with this compound.
References
Troubleshooting & Optimization
Troubleshooting Isoapoptolidin instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoapoptolidin (B15209) in aqueous solutions. The information is designed to help you anticipate and address potential stability issues during your experiments.
Troubleshooting Guide
Issue 1: Decreased Biological Activity of this compound Solution Over Time
Question: I've observed a significant drop in the efficacy of my this compound stock solution. What could be the cause?
Answer: The most probable cause is the isomerization of this compound back to Apoptolidin (B62325). This compound is a ring-expanded isomer of Apoptolidin, and the two exist in equilibrium in solution.[1][2] Apoptolidin is reported to be more than 10-fold more potent as an inhibitor of mitochondrial F0F1-ATPase.[2] Therefore, a shift in the equilibrium towards Apoptolidin could appear as a change in the expected biological activity depending on the specific assay. Additionally, general degradation of the macrolide structure could also lead to loss of activity.
Troubleshooting Steps:
-
Analytical Confirmation: Analyze your this compound solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of both this compound and Apoptolidin peaks. A significant peak corresponding to Apoptolidin would confirm isomerization.
-
pH and Buffer Check: The isomerization of Apoptolidin to this compound is known to be facilitated by basic conditions (e.g., methanolic triethylamine).[1] The stability of the macrolide lactone ring is also pH-dependent, with increased degradation often observed in acidic and strongly basic conditions. Verify the pH of your aqueous solution.
-
Temperature and Light Exposure: Elevated temperatures can accelerate both isomerization and degradation of macrolides. Similarly, exposure to light can cause photodegradation. Review your storage and handling conditions.
Preventative Measures:
-
pH Control: Prepare stock solutions in a buffer system that maintains a stable pH, ideally in the neutral to slightly acidic range. The optimal pH should be determined empirically for this compound.
-
Temperature Management: Store stock solutions at or below -20°C. For working solutions, prepare them fresh and keep them on ice during experiments.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[3]
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Question: My HPLC analysis of an aged this compound solution shows new, unexpected peaks. What are these?
Answer: The new peaks are likely degradation products. As a macrolide, this compound is susceptible to several degradation pathways in aqueous solutions, primarily hydrolysis and oxidation.
-
Hydrolysis: The large lactone ring characteristic of macrolides can be hydrolyzed, especially under acidic or alkaline conditions, leading to a loss of structural integrity and biological activity.
-
Oxidation: The molecule may have sites susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), trace metal ions, or light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in this compound HPLC analysis.
Recommendations:
-
Forced Degradation Studies: To identify the nature of the degradation products, you can perform forced degradation studies. This involves intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, intense light, heat) and analyzing the resulting solutions by HPLC or LC-MS. This can help in identifying the retention times and mass-to-charge ratios of potential degradation products.
-
Use of Stabilizing Excipients: Consider incorporating antioxidants or chelating agents into your buffer system to minimize oxidative degradation. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ethylenediaminetetraacetic acid (EDTA).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary documented instability is its isomerization to Apoptolidin, with which it forms an equilibrium mixture.[1] This is significant because this compound is over 10 times less active than Apoptolidin in inhibiting mitochondrial F0F1-ATPase.[2] Like other macrolides, it is also susceptible to degradation via hydrolysis and oxidation.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: While specific stability studies on this compound are not widely published, based on the general properties of macrolides, the following conditions are recommended:
-
Solvent: Prepare initial stock solutions in an anhydrous organic solvent like DMSO.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. If short-term storage is necessary, keep them on ice and protected from light.
Q3: How can I improve the stability of this compound in my cell culture medium for multi-day experiments?
A3: This is a challenging scenario as "biologically relevant conditions" are known to facilitate the isomerization to Apoptolidin.[2] To mitigate instability:
-
pH Buffering: Ensure your culture medium is well-buffered to maintain a stable physiological pH.
-
Fresh Media Changes: If possible, replace the medium with freshly prepared this compound solution daily.
-
Formulation Strategies: For advanced applications, consider formulation strategies such as encapsulation in cyclodextrins, which have been shown to improve the stability of other macrolides.[4][5][6][7][8] Cyclodextrins can form inclusion complexes with drug molecules, protecting them from degradation.[4][5][7]
Q4: Are there any excipients I can add to my aqueous formulation to stabilize this compound?
A4: Yes, several types of excipients can potentially enhance stability:
-
Buffers: Phosphate, citrate, or acetate (B1210297) buffers can be used to maintain an optimal pH.
-
Antioxidants/Chelating Agents: To prevent oxidative degradation, consider adding antioxidants like ascorbic acid or chelating agents like EDTA.[3]
-
Cyclodextrins: These can encapsulate the this compound molecule, improving both solubility and stability.[4][5][6][7][8]
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in the public domain. The table below provides a general overview of factors affecting macrolide stability, which can be used as a starting point for designing your own stability studies for this compound.
| Parameter | Condition | General Effect on Macrolide Stability | Reference for General Macrolide Behavior |
| pH | Acidic (e.g., pH < 4) | Increased rate of hydrolysis of the lactone ring. | General macrolide chemistry knowledge |
| Neutral (e.g., pH 7) | Generally more stable, but isomerization may still occur. | [2] | |
| Basic (e.g., pH > 8) | Can catalyze isomerization and hydrolysis. | [1] | |
| Temperature | Refrigerated (2-8°C) | Slows down degradation and isomerization. | General chemical kinetics principles |
| Room Temperature (20-25°C) | Increased rate of degradation and isomerization. | General chemical kinetics principles | |
| Elevated (>30°C) | Significant acceleration of degradation pathways. | General chemical kinetics principles | |
| Light | UV or broad-spectrum light | Can lead to photodegradation. | General macrolide chemistry knowledge |
| Oxidizing Agents | e.g., H₂O₂ | Can cause oxidative degradation of the molecule. | General macrolide chemistry knowledge |
Experimental Protocols
Protocol 1: HPLC Method for Separation of this compound and Apoptolidin
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound. Method optimization and validation are required.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes is a good starting point. The exact gradient should be optimized to achieve baseline separation of this compound and Apoptolidin.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance (e.g., in the range of 210-230 nm, to be determined by UV scan).
Sample Preparation:
-
Dilute the this compound solution to be analyzed with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Experimental Workflow for Stability Testing:
Caption: General experimental workflow for assessing the stability of this compound in aqueous solutions.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 24 hours, then dissolve for analysis.
-
Photodegradation: Expose an this compound solution to a calibrated light source (e.g., UV lamp) for a defined period.
For each condition, take samples at various time points, neutralize if necessary, and analyze by HPLC-UV and ideally by LC-MS to identify the mass of the degradation products.
Apoptolidin and this compound Isomerization Pathway:
Caption: Reversible isomerization between Apoptolidin and this compound.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2014165792A2 - Macrolides and methods of their preparation and use - Google Patents [patents.google.com]
- 4. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin-erythromycin complexes as a drug delivery device for orthopedic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems-A Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin inclusion complexes improving antibacterial drug profiles: an update systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Isoapoptolidin degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isoapoptolidin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Apoptolidin (B62325)?
This compound is a ring-expanded isomer of Apoptolidin, a macrolide known for its ability to selectively induce apoptosis in certain cancer cell lines. It is crucial to understand that Apoptolidin can convert into this compound under various conditions. This isomerization is a primary concern during experiments as this compound exhibits significantly reduced biological activity.
Q2: What is the primary mechanism of action of Apoptolidin and this compound?
Apoptolidin's pro-apoptotic activity stems from its ability to inhibit the mitochondrial F0F1-ATPase (also known as ATP synthase).[1] This inhibition disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway. This compound is also an inhibitor of F0F1-ATPase, but its potency is more than 10-fold lower than that of Apoptolidin.[2] Therefore, the conversion of Apoptolidin to this compound leads to a substantial loss of the desired biological effect.
Q3: What are the main factors that cause the degradation of Apoptolidin to this compound?
The primary factor driving the isomerization of Apoptolidin to this compound is pH. Basic conditions, in particular, have been shown to promote this conversion. For instance, treatment with methanolic triethylamine (B128534) leads to an equilibrium mixture of the two isomers.[3] While specific quantitative data on the effects of temperature and light are limited, as with many complex organic molecules, exposure to elevated temperatures and UV light should be minimized to prevent degradation.
Q4: How can I detect the presence of this compound in my Apoptolidin sample?
High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique to separate and quantify Apoptolidin and this compound. Developing a stability-indicating HPLC method is crucial for monitoring the integrity of your compound throughout your experiment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on preventing its formation from Apoptolidin.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no apoptotic effect observed. | Degradation of Apoptolidin to the less active this compound. | - pH control: Prepare stock solutions and dilutions in slightly acidic to neutral buffers (pH 6.0-7.4). Avoid basic conditions. - Fresh preparations: Prepare working solutions fresh for each experiment from a properly stored stock. - Storage: Store stock solutions at -80°C in a non-basic solvent like DMSO. |
| Inconsistent results between experiments. | Variable levels of this compound in the compound used. | - Quality control: Use a validated HPLC method to check the purity of your Apoptolidin stock and freshly prepared solutions. - Standardized protocols: Ensure consistent solution preparation, storage, and handling procedures for every experiment. |
| Complete loss of activity after storing diluted solutions. | Accelerated degradation in aqueous buffers at room temperature. | - Minimize time in solution: Add the compound to the cell culture medium immediately before treating the cells. - Cold storage for intermediates: If temporary storage of diluted solutions is unavoidable, keep them on ice and protected from light. |
Experimental Protocols
Protocol 1: Preparation of Apoptolidin Stock Solution
To minimize the isomerization to this compound, careful preparation and storage of stock solutions are critical.
Materials:
-
Apoptolidin (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous
-
Microcentrifuge tubes, sterile, amber or wrapped in aluminum foil
Procedure:
-
Allow the vial of solid Apoptolidin to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the Apoptolidin in anhydrous DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Protocol 2: Induction of Apoptosis in Cell Culture
This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell line.
Materials:
-
Cells of interest cultured in appropriate medium
-
Apoptolidin stock solution (from Protocol 1)
-
Cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
On the day of the experiment, thaw an aliquot of the Apoptolidin stock solution at room temperature, protected from light.
-
Prepare serial dilutions of the Apoptolidin stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Perform dilutions immediately before adding to the cells.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Apoptolidin. Include a vehicle control (DMSO-treated cells).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, harvest the cells and proceed with an apoptosis detection assay according to the manufacturer's instructions.
Stability and Degradation Pathway
Summary of this compound Stability
While detailed quantitative stability data for this compound under various conditions are not extensively published, the following table summarizes the key factors influencing its formation from Apoptolidin.
| Condition | Effect on Stability | Recommendation |
| pH | Isomerization to this compound is accelerated under basic conditions. | Maintain solutions in a slightly acidic to neutral pH range (6.0-7.4). |
| Temperature | Elevated temperatures can increase the rate of degradation. | Store stock solutions at -80°C. Avoid prolonged exposure of working solutions to room temperature. |
| Light | As a complex organic molecule, exposure to UV light may cause degradation. | Store stock solutions and handle working solutions protected from light. Use amber vials or wrap tubes in foil. |
| Solvent | Aqueous solutions may be less stable than organic solvents like DMSO. | Prepare stock solutions in anhydrous DMSO. Prepare aqueous dilutions immediately before use. |
Apoptolidin Isomerization Pathway
The degradation of Apoptolidin to this compound involves a ring expansion, which is facilitated by basic conditions. This isomerization significantly reduces the compound's ability to inhibit its molecular target, the mitochondrial F0F1-ATPase.
Caption: Isomerization of Apoptolidin to this compound and its impact on apoptosis induction.
Signaling Pathway of Apoptolidin-Induced Apoptosis
Apoptolidin triggers the intrinsic pathway of apoptosis through the inhibition of mitochondrial F0F1-ATPase.
Caption: Simplified signaling cascade of Apoptolidin-induced apoptosis.
References
- 1. Correlation of F0F1-ATPase inhibition and antiproliferative activity of apoptolidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoapoptolidin Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Isoapoptolidin (B15209) for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Apoptolidin (B62325)?
A1: this compound is a ring-expanded isomer of Apoptolidin, a macrolide known for its ability to selectively induce apoptosis in transformed cell lines. It's important to note that Apoptolidin can isomerize to this compound in solution under biologically relevant conditions. This isomerization can occur within the timeframe of many cell-based assays, potentially impacting the interpretation of results. This compound is reported to be a less potent inhibitor of mitochondrial F0F1-ATPase compared to Apoptolidin.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: The proposed mechanism of action for the Apoptolidin family of glycomacrolides, which includes this compound, involves the inhibition of mitochondrial F0F1-ATPase.[1] This inhibition can lead to the activation of the AMPK pathway. The binding site is located in the catalytic F1 region of ATP synthase.[3]
Q3: What is a good starting concentration range for this compound in a new cell-based assay?
A3: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad starting range is recommended, for example, from low nanomolar (nM) to high micromolar (µM) concentrations. A typical approach is to use a logarithmic serial dilution, such as 0.01, 0.1, 1, 10, and 100 µM, to cover a wide concentration spectrum in the initial experiment.
Q4: How can I determine the IC50 value of this compound for my cell line?
A4: The half-maximal inhibitory concentration (IC50) can be determined by performing a cytotoxicity or proliferation assay, such as the MTT or LDH assay.[4][5][6][7][8] You will need to treat your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). The resulting data of cell viability versus drug concentration is then plotted to generate a dose-response curve, from which the IC50 value can be calculated using appropriate software.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect at expected concentrations. | Compound Instability/Isomerization: this compound may be converting from a more active isomer (Apoptolidin) during storage or the experiment.[1][2] | Prepare fresh dilutions of the compound immediately before use. Minimize the time the compound spends in aqueous solutions before being added to the cells. |
| Sub-optimal Concentration: The effective concentration for your specific cell line may be higher than anticipated. | Perform a wider dose-response curve, extending to higher concentrations. | |
| Cell Line Resistance: The cell line you are using may be inherently resistant to the compound's mechanism of action. | Test the compound on a sensitive control cell line if one is known. Consider the expression levels of the target protein (mitochondrial ATP synthase) in your cell line.[3] | |
| High cell death even at the lowest concentrations. | High Compound Potency: this compound may be highly potent in your specific cell line. | Expand the lower end of your concentration range (e.g., into the picomolar range). |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5% for DMSO). Run a solvent-only control.[9] | |
| Inconsistent or non-reproducible results. | Compound Precipitation: this compound, like many complex organic molecules, may have poor aqueous solubility, leading to precipitation at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a formulation with better solubility if available. |
| Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
DMSO (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.[9]
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/PI Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantitative Data Summary
The following table provides a template for summarizing experimentally determined IC50 values for this compound across different cell lines. Researchers should generate this data for their specific experimental conditions.
| Cell Line | Assay Duration (hours) | IC50 (µM) - Example Data |
| H292 (Lung Carcinoma) | 48 | To be determined |
| MV-4-11 (Acute Myeloid Leukemia) | 48 | To be determined |
| HeLa (Cervical Cancer) | 48 | To be determined |
| A549 (Lung Cancer) | 48 | To be determined |
| MCF-7 (Breast Cancer) | 48 | To be determined |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Common experimental artifacts with Isoapoptolidin
Introduction
This technical support center provides guidance and troubleshooting for researchers working with Isoapoptolidin. Due to the limited availability of specific experimental data and established protocols for this compound, this guide focuses on general principles and common issues encountered with similar apoptosis-inducing agents. The information provided should be adapted and optimized for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a compound structurally related to apoptolidin (B62325), a known inducer of apoptosis. While the precise mechanism of this compound is not well-documented, it is presumed to function similarly to apoptolidin by selectively inducing apoptosis in cells that have been transformed by specific oncogenes. The parent compound, apoptolidin, is known to inhibit F-ATP synthase, leading to a decrease in mitochondrial membrane potential and subsequent activation of apoptotic pathways. It is crucial to experimentally validate the mechanism of action in your specific cell line.
Q2: What are the recommended starting concentrations for in vitro experiments?
A: For a novel or less-characterized compound like this compound, it is recommended to perform a dose-response study to determine the optimal concentration for your cell line. A typical starting range for similar compounds is between 1 nM to 10 µM. We recommend a logarithmic dilution series to efficiently screen a broad range of concentrations.
Q3: What are common experimental artifacts to be aware of when working with this compound?
A: Common artifacts when working with apoptosis inducers include:
-
Off-target effects: At high concentrations, the compound may induce cytotoxicity through mechanisms other than apoptosis. It is important to confirm apoptosis using multiple, independent assays (e.g., caspase activation, Annexin V staining, and DNA fragmentation).
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a level that does not affect cell viability or the experimental outcome.
-
Compound instability: The stability of this compound in your specific cell culture medium and conditions should be considered. Degradation of the compound over time can lead to inconsistent results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding or density. | Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and stabilize before treatment. |
| Pipetting errors during compound dilution or addition. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment medium to add to replicate wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| No observable apoptotic effect | Sub-optimal compound concentration. | Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal treatment duration for inducing apoptosis in your cell line. | |
| Cell line is resistant to this compound-induced apoptosis. | Consider using a different cell line or co-treatment with a sensitizing agent. Verify the expression of key apoptosis-related proteins in your cell line. | |
| High background apoptosis in control group | Sub-optimal cell culture conditions (e.g., over-confluency, nutrient depletion). | Maintain cells in a healthy, sub-confluent state. Ensure regular media changes. |
| Solvent (e.g., DMSO) toxicity. | Perform a solvent toxicity control to determine the maximum tolerated concentration of the solvent. |
Experimental Protocols & Data
As specific, validated protocols for this compound are not widely available, we provide a general workflow for assessing its apoptotic activity.
General Workflow for Assessing Apoptotic Activity
Caption: General experimental workflow for characterizing the apoptotic effects of this compound.
Presumed Signaling Pathway of Apoptosis Induction
The following diagram illustrates a generalized pathway by which a mitochondrial-targeting apoptosis inducer may function, based on the known mechanism of apoptolidin.
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
Disclaimer: The information provided is for guidance purposes only and is based on general knowledge of related compounds. All experiments with this compound should be carefully designed and validated in your specific experimental system.
Overcoming poor solubility of Isoapoptolidin in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Isoapoptolidin in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a macrolide compound that is a ring-expanded isomer of Apoptolidin. It is known to induce apoptosis (programmed cell death) in certain cancer cell lines. Its primary mechanism of action is the inhibition of the F1 subcomplex of mitochondrial F₀F₁-ATP synthase.[1] This inhibition disrupts cellular energy homeostasis by decreasing ATP production, which leads to an increased ADP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism, which in turn can trigger downstream apoptotic pathways.
Q2: In which solvents is this compound soluble?
A: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[2]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is causing this?
A: This is a common issue known as "solvent shock." this compound is highly soluble in 100% DMSO but has very low solubility in the aqueous environment of cell culture media. When a concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate. Other contributing factors can include the concentration of the compound exceeding its solubility limit in the media, interactions with media components like salts and proteins, and temperature changes.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A: The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive. As a general guideline:
-
≤ 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxic effects.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but it is crucial to run a vehicle control (media with the same final DMSO concentration without the drug) to account for any solvent-induced effects.
-
> 0.5% DMSO: Can cause significant cytotoxicity, alter gene expression, and affect cell membrane integrity. It is generally not recommended for prolonged experiments.
Q5: How can I prevent my this compound stock solution from precipitating when preparing my working concentration in media?
A: Several techniques can improve the solubility and prevent precipitation:
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock can help maintain the compound's solubility.
-
Slow, drop-wise addition with mixing: Add the DMSO stock solution slowly and drop-wise to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoids localized high concentrations that can lead to precipitation.
-
Use a lower concentration stock: If possible, prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to the media, but the more gradual dilution can prevent solvent shock. Ensure the final DMSO concentration remains within the safe limits for your cells.
-
Sonication: Briefly sonicating the final media-drug solution can help to break down small precipitates and improve dissolution.
-
Serum-containing media: If your experimental design allows, the proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds.
Data Presentation
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The most common solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but may have different effects on cells. |
| Methanol | Soluble | Another potential organic solvent for stock preparation. |
| Dimethylformamide (DMF) | Soluble | A strong polar aprotic solvent, use with caution in cell-based assays. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Prone to precipitation. |
| Cell Culture Media | Very Poorly Soluble | Requires an organic co-solvent (like DMSO) for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 1129.37 g/mol )
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 11.29 mg of this compound. Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 1129.37 g/mol x 1000 mg/g = 11.29 mg
-
Dissolution: In a sterile environment, accurately weigh the this compound and place it in a sterile vial. Add the calculated volume of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Objective: To prepare a final concentration of 10 µM this compound in cell culture media with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Pre-warm the media: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Calculate the dilution: Use the formula M1V1 = M2V2 to determine the volume of stock solution needed.
-
(10,000 µM) * V1 = (10 µM) * (desired final volume)
-
For a final volume of 10 mL, V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution: Transfer the desired volume of pre-warmed media to a sterile conical tube. While gently vortexing the media, slowly add the 10 µL of the 10 mM this compound stock solution drop-wise into the vortex.
-
Final Mix: Continue to mix for a few seconds to ensure homogeneity. Visually inspect the solution for any signs of precipitation.
-
Application: Use the freshly prepared media to treat your cells. Remember to include a vehicle control (0.1% DMSO in media) in your experimental setup.
Visualizations
Experimental Workflow for Solubilizing this compound
References
Isoapoptolidin quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of isoapoptolidin (B15209).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to apoptolidin (B62325)?
A1: this compound is a ring-expanded isomer of apoptolidin, a macrolide that has shown promise as an oncolytic agent due to its ability to selectively induce apoptosis in transformed cell lines.[1][2] It is important to note that apoptolidin can isomerize to this compound, and they can exist in an equilibrium mixture.[3]
Q2: Why is it critical to monitor the purity of this compound samples?
A2: The purity of this compound is crucial for obtaining accurate and reproducible experimental results. Since this compound and apoptolidin exist in equilibrium and exhibit different biological activities, the ratio of these two isomers can significantly impact experimental outcomes.[1][2] Impurities, including residual solvents, starting materials from synthesis, or degradation products, can also affect the compound's stability, solubility, and biological activity, as well as introduce potential toxicity.
Q3: What is the primary method for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for assessing the purity of this compound.[4][5] This technique allows for the separation and quantification of this compound from apoptolidin and other potential impurities. For enhanced specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[6][7]
Q4: How can I confirm the identity of this compound?
A4: The identity of this compound should be confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed chemical structure, while Mass Spectrometry (MS) confirms the molecular weight.[8][9][10] Comparison of the obtained spectra with a well-characterized reference standard is the definitive method for identity confirmation.
Q5: What are the typical stability concerns for this compound?
A5: As a complex macrolide, this compound may be susceptible to degradation under various conditions such as exposure to harsh pH, high temperatures, and light.[11][12][13][14] The isomerization between apoptolidin and this compound is a key stability consideration that needs to be monitored over time and under different storage conditions.[1][3]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis. |
| Extra peaks in the chromatogram | - Sample contamination- Degradation of the sample- Carryover from previous injections | - Use high-purity solvents and clean sample vials.- Prepare fresh samples and store them appropriately.- Implement a robust needle wash protocol between injections. |
| Inability to separate this compound from apoptolidin | - Suboptimal mobile phase or gradient- Inadequate column chemistry | - Optimize the mobile phase composition and gradient elution profile.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
Sample Stability Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Decreased purity over time | - Degradation of this compound- Isomerization to apoptolidin | - Store this compound as a dry solid at -20°C or lower, protected from light.- For solutions, prepare fresh and use immediately. If storage is necessary, store at low temperatures and protect from light. |
| Inconsistent biological activity results | - Varying ratios of this compound to apoptolidin | - Always analyze the purity and isomeric ratio by HPLC before conducting biological assays.- Be aware that the isomerization can occur during the course of a cell-based assay.[1] |
Quantitative Data Summary
Table 1: Quality Control Specifications for this compound
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the reference spectrum | ¹H-NMR, ¹³C-NMR, MS |
| Purity (HPLC) | ≥ 95.0% | HPLC-UV |
| Apoptolidin Content | ≤ 5.0% | HPLC-UV |
| Individual Impurities | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 2.0% | HPLC-UV |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |
| Water Content | ≤ 2.0% | Karl Fischer Titration |
Table 2: Typical HPLC-UV Purity Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 30-70% B over 20 min, then to 95% B for 5 min, hold for 5 min, return to 30% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 232 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in Methanol (B129727) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh about 5 mg of the this compound sample and dissolve in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities in the sample chromatogram.
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Protocol 2: ¹H-NMR for Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
Optimize the acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts.
-
Compare the obtained spectrum with the known spectrum of this compound to confirm its identity.
-
Protocol 3: Forced Degradation Study
-
Acidic Degradation:
-
Dissolve this compound in a solution of 0.1 M HCl in 50% acetonitrile/water.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
Dissolve this compound in a solution of 0.1 M NaOH in 50% acetonitrile/water.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂ in 50% acetonitrile/water.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.5 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples by the HPLC-UV method described in Protocol 1 to assess the extent of degradation and the formation of any degradation products.
-
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Isomerization and Activity of Apoptolidin.
References
- 1. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiresidue chromatographic method for the determination of macrolide residues in muscle by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. agilent.com [agilent.com]
- 8. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics [mdpi.com]
- 11. database.ich.org [database.ich.org]
- 12. snscourseware.org [snscourseware.org]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
Best practices for storing and handling Isoapoptolidin
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Isoapoptolidin, alongside troubleshooting guides and frequently asked questions (FAQs) for its experimental use.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Container | Special Conditions |
| Solid | -20°C | Up to 6 months (refer to vial) | Tightly sealed vial | Protect from light |
| Stock Solution | -20°C or -80°C | Up to 1 month | Tightly sealed, single-use aliquots | Protect from light; Avoid repeated freeze-thaw cycles |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood.
-
Weighing: Use a calibrated analytical balance to accurately weigh the solid compound.
-
Incompatibilities: Avoid strong oxidizing agents.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in experimental settings.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF). For cell-based assays, sterile, cell culture-grade DMSO is the most commonly used solvent.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the desired amount of solid this compound and dissolve it in a minimal amount of the chosen solvent.[2] Ensure complete dissolution by vortexing. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary. Once dissolved, add the solvent to reach the final desired concentration.
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: How can I avoid precipitation of this compound when adding it to aqueous solutions or cell culture media?
A4: To prevent precipitation, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock solution in the aqueous buffer or cell culture medium to the final working concentration. Add the stock solution dropwise while gently vortexing the aqueous solution to ensure proper mixing.
Q5: How long are this compound stock solutions stable?
A5: When stored in tightly sealed, single-use aliquots at -20°C or -80°C and protected from light, stock solutions are generally stable for up to one month. It is recommended to prepare fresh solutions for critical experiments.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 1 mg of this compound into the tube.
-
Add 88.5 µL of sterile DMSO to the tube.
-
Tightly cap the tube and vortex until the solid is completely dissolved. Gentle warming to 37°C can be applied if needed.
-
Dispense into single-use aliquots and store at -20°C or -80°C, protected from light.
-
Protocol 2: Cytotoxicity Assay using MTT
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Troubleshooting Guides
Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | - this compound degradation | - Prepare fresh stock and working solutions. - Store solutions properly, protected from light. |
| - Insufficient incubation time | - Optimize the incubation time for your cell line. | |
| - Cell line resistance | - Use a sensitive cell line or a higher concentration range of this compound. | |
| High variability between replicates | - Inaccurate pipetting | - Use calibrated pipettes and ensure proper technique. |
| - Uneven cell seeding | - Ensure a homogenous cell suspension before seeding. | |
| - Edge effects in the microplate | - Avoid using the outer wells of the plate for experimental samples. | |
| Precipitation of this compound in media | - Poor solubility in aqueous solution | - Prepare a higher concentration stock in DMSO and dilute it further in media with vigorous mixing. |
| - High final concentration | - Ensure the final concentration of this compound does not exceed its solubility limit in the media. |
Troubleshooting Workflow for Unexpected Cytotoxicity Results
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing this compound's Effect on AMPK Activation
References
Interpreting off-target effects of Isoapoptolidin in experiments
Welcome to the technical support center for Isoapoptolidin (B15209). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Apoptolidin (B62325)?
A1: this compound is a ring-expanded macrolide isomer of Apoptolidin.[1] Apoptolidin can isomerize to this compound, and under certain conditions, they can exist in an equilibrium mixture.[2] This is a critical consideration for experimental design, as this compound is significantly less potent than Apoptolidin in its primary biological activity.
Q2: What is the primary on-target mechanism of action for Apoptolidin and this compound?
A2: The primary target for the Apoptolidin family of glycomacrolides is the mitochondrial F0F1-ATPase (ATP synthase).[1][3] By inhibiting this complex, these compounds disrupt mitochondrial function, leading to the induction of apoptosis through the intrinsic pathway.[4][5] This process involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[5][6]
Q3: Why is it important to consider off-target effects when using this compound?
A3: While this compound's primary target is the mitochondrial F0F1-ATPase, like many small molecules, it has the potential to interact with other cellular components, leading to off-target effects. These unintended interactions can produce misleading or difficult-to-interpret experimental results. Understanding and controlling for these effects is crucial for accurately attributing observed cellular phenotypes to the on-target mechanism.
Q4: What is the significance of the isomerization between Apoptolidin and this compound in cell-based assays?
A4: The isomerization of Apoptolidin to the less active this compound can occur under biologically relevant conditions and may approach equilibrium within the timeframe of many cell-based assays.[1] This conversion can lead to an apparent decrease in the compound's potency and may cause variability in experimental results.
Quantitative Data Summary
The following table summarizes key quantitative data regarding this compound and its parent compound, Apoptolidin.
| Compound | Target | Activity | Value | Reference |
| This compound | Mitochondrial F0F1-ATPase | Inhibition | >10-fold less active than Apoptolidin | [1] |
| Apoptolidin / this compound | Isomerization | Equilibrium Ratio | 1 : 1.4 | [2] |
Troubleshooting Guides
Issue 1: Observed potency of this compound is lower than expected or results are inconsistent across experiments.
Possible Cause: The observed effect may be influenced by the isomerization of a more potent parent compound, Apoptolidin, to the less potent this compound during the experiment.[1][2] The rate of isomerization can be sensitive to experimental conditions such as pH and temperature, leading to variability.
Troubleshooting Workflow:
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonodynamic and photodynamic mechanisms of action of the novel hypocrellin sonosensitizer, SL017: mitochondrial cell death is attenuated by 11, 12-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the reproducibility of Isoapoptolidin experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Isoapoptolidin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges and ensure consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Apoptolidin?
A1: this compound is a structural isomer of Apoptolidin, a macrolide natural product known for its ability to selectively induce apoptosis in transformed cells. The key difference lies in the macrolide ring structure. Under certain conditions, Apoptolidin can isomerize to this compound, and this process can approach equilibrium within the timeframe of many cell-based assays.[1] While both compounds exhibit antiproliferative activity, this compound is significantly less potent in its direct inhibition of mitochondrial F0F1-ATPase compared to Apoptolidin.[1][2]
Q2: What is the primary mechanism of action for this compound-induced apoptosis?
A2: The primary molecular target of the Apoptolidin family, including this compound, is the F1 subcomplex of mitochondrial ATP synthase.[3] Inhibition of this enzyme disrupts cellular energy metabolism, leading to an increase in the ADP/ATP ratio. This metabolic stress is a key trigger for the intrinsic pathway of apoptosis. While this compound's direct inhibition of F0F1-ATPase is weaker than that of Apoptolidin, it still induces apoptosis, suggesting a complex mode of action that may involve more than just enzyme inhibition.[2]
Q3: My results with this compound are inconsistent. What are the most common causes?
A3: Inconsistent results in experiments with this compound can stem from several factors:
-
Compound Stability and Handling: this compound's stability in solution can be affected by pH, temperature, and solvent. Improper storage and handling can lead to degradation or altered activity.
-
Isomerization: The equilibrium between Apoptolidin and this compound can be influenced by experimental conditions, potentially leading to variability in the effective concentration of the active compound.[1]
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in metabolic state, mitochondrial function, and expression of apoptotic regulatory proteins.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can all impact the cellular response to this compound.
Q4: How should I prepare and store this compound stock solutions?
A4: For macrolide compounds like this compound, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Problem 1: Low or No Induction of Apoptosis
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental duration. |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for apoptosis induction. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Consider testing the stability of the compound in your specific cell culture media over the course of the experiment. |
| Cell Line Resistance | Verify the sensitivity of your cell line to other known apoptosis inducers. Consider that some cell lines may have inherent resistance due to high levels of anti-apoptotic proteins (e.g., Bcl-2) or altered mitochondrial function. |
| Incorrect Assay Timing | Apoptosis is a dynamic process. Ensure your chosen assay is appropriate for the stage of apoptosis you expect to observe at your selected time point (e.g., Annexin V for early apoptosis, TUNEL for later stages). |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a consistent seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate and ensure consistent pipetting technique. |
| Variability in Compound Addition | Add this compound to all wells in the same manner and at approximately the same time. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 levels within the incubator. Avoid frequent opening of the incubator door. |
Data Presentation
Table 1: Comparative Biological Activity of Apoptolidin A and this compound
| Compound | Modification | GI50 in Ad12-3Y1 cells (µM)[2] | GI50 in 3Y1 cells (µM)[2] | F0F1-ATPase Inhibition IC50 (µM)[2] |
| Apoptolidin A | - | 0.0065 | > 1.0 | 0.7 |
| This compound | Isomer of Apoptolidin A | 0.009 | > 1.0 | 6.0 |
GI50: 50% Growth Inhibition concentration. Ad12-3Y1 are E1A-transformed rat fibroblasts, while 3Y1 is the non-transformed parental cell line.
Table 2: Antiproliferative Activity (IC50) of Apoptolidin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 4 days |
| H292 | Human Lung Carcinoma | 16 |
| HCT116 | Human Colorectal Carcinoma | <100 |
| MDB-MB-231 | Human Breast Adenocarcinoma | <100 |
| 1483 | Human Head and Neck Squamous Cell Carcinoma | <100 |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Cells treated with this compound and appropriate controls
-
Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Cell lysis buffer
-
Reaction buffer
-
96-well black, clear-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations and include vehicle (e.g., DMSO) and positive (e.g., staurosporine) controls. Incubate for the desired time period.
-
Cell Lysis: After incubation, remove the culture medium and wash the cells once with ice-cold PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Assay Reaction: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions by diluting the substrate in the reaction buffer. Add 50 µL of the substrate solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Subtract the background fluorescence (from a no-cell control) from all readings. Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.
Materials:
-
Cells treated with this compound and appropriate controls
-
JC-1 reagent
-
Assay buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the caspase assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
JC-1 Staining: Resuspend the cell pellet in 0.5 mL of pre-warmed culture medium containing the JC-1 reagent at the manufacturer's recommended concentration. Incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with 1 mL of assay buffer.
-
Analysis: Resuspend the cells in an appropriate volume of assay buffer. Analyze the cells promptly by flow cytometry or fluorescence microscopy. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Data Analysis: For flow cytometry, quantify the percentage of cells in the green and red fluorescent populations. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Mandatory Visualization
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Fluorescently Tagged Apoptolidins in Cellular Uptake and Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Isoapoptolidin's Isomerization to Apoptolidin in Assays
For researchers, scientists, and drug development professionals working with the potent apoptosis inducer, apoptolidin (B62325), its isomerization to the less active isoapoptolidin (B15209) presents a significant challenge in obtaining accurate and reproducible assay results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address this issue directly.
Frequently Asked Questions (FAQs)
Q1: What is the significance of this compound formation in my assays?
A1: this compound is a ring-expanded isomer of apoptolidin that exhibits significantly reduced biological activity. Specifically, its ability to inhibit the primary molecular target, mitochondrial F0F1-ATPase, is over 10-fold less than that of apoptolidin.[1] The isomerization from the active apoptolidin to the less active this compound can occur under typical experimental conditions, leading to an underestimation of the compound's potency and inconsistent results across experiments.
Q2: Under what conditions does apoptolidin isomerize to this compound?
A2: The isomerization is known to occur under biologically relevant conditions and can approach equilibrium within the timeframe of many cell-based assays.[1] One specific condition that promotes this isomerization is treatment with methanolic triethylamine, which results in a 1.4:1 equilibrium mixture of this compound and apoptolidin.[2] Furthermore, the isomerization of apoptolidin A to this compound A in solution has been observed to approach a 6:4 equilibrium mixture in approximately 20 hours, with a first-order rate constant (k1) of 0.063 h⁻¹. A related compound, apoptolidin B, isomerizes more rapidly, reaching a similar equilibrium in about 10 hours (k1 = 0.088 h⁻¹).[3] It is also crucial to note that apoptolidin A is sensitive to light, which can induce isomerization to a different isomer, apoptolidin G. This process is relatively clean in acetone (B3395972) but can lead to degradation products in methanol.[4][5]
Q3: How can I prepare and store my apoptolidin stock solution to minimize isomerization?
A3: Proper preparation and storage are critical. It is recommended to prepare stock solutions in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6] For short-term storage, aliquots can be kept at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to prevent degradation.[6] Always protect stock solutions from light.[4][5] When preparing working solutions, use fresh dilutions for each experiment to ensure the integrity of the compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or lower than expected potency in cell-based assays.
-
Potential Cause: Isomerization of apoptolidin to the less active this compound during the assay incubation period.
-
Troubleshooting Steps:
-
Minimize Incubation Time: If your assay protocol allows, reduce the incubation time to the minimum required to observe the desired biological effect. The isomerization process is time-dependent.[3]
-
Optimize Assay Conditions:
-
pH: Maintain a neutral and stable pH in your assay buffer, as pH extremes can influence the stability of many small molecules.
-
Temperature: Perform incubations at 37°C as required for cell-based assays, but be aware that prolonged exposure can contribute to isomerization. Avoid unnecessary temperature fluctuations.
-
-
Protect from Light: Conduct all experimental steps, from stock solution preparation to final measurements, with protection from light to prevent light-induced isomerization.[4][5]
-
Analyze Compound Integrity: If possible, use analytical methods like HPLC or LC-MS to analyze the purity of your apoptolidin stock and a sample from your assay plate post-incubation to quantify the extent of isomerization.
-
Issue 2: High variability between replicate wells or experiments.
-
Potential Cause: Inconsistent isomerization rates due to minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to your established protocol for every replicate and experiment. Pay close attention to incubation times, temperatures, and solution handling.
-
Use Fresh Dilutions: Prepare fresh working solutions of apoptolidin from a frozen stock for each experiment. Avoid using previously prepared and stored working solutions.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and does not exceed levels that could affect cell health or compound stability (typically <0.5%).
-
Consider a More Stable Analog: For in vivo studies or long-term experiments, consider using a more stable analog like Ammocidin A, which was selected for in vivo studies due to the known in vivo isomerization of apoptolidin A.[7]
-
Data Summary
| Parameter | Apoptolidin A | Apoptolidin B | Reference |
| Equilibrium Mixture (Isomer:Parent) | 6:4 (with this compound A) | 6:4 (with Isomer) | [3] |
| Time to Reach Equilibrium | ~20 hours | ~10 hours | [3] |
| Isomerization Rate Constant (k1) | 0.063 h⁻¹ | 0.088 h⁻¹ | [3] |
| F0F1-ATPase Inhibition (vs. Iso-form) | >10-fold more potent | Not Reported | [1] |
Experimental Protocols
Protocol for F0F1-ATPase Inhibition Assay
This protocol is adapted from established methods for measuring the inhibition of mitochondrial F0F1-ATPase activity.[7][8][9]
-
Preparation of Reagents:
-
Assay Buffer: 60 mM Tris-Acetate (pH 7.8), 1 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 1 mM KCN.
-
Working Solution: Prepare a 2x working solution containing 0.4 mM NADH, 3 U/mL of pyruvate (B1213749) kinase (PK), and 4.5 U/mL Lactate Dehydrogenase (LDH).
-
ATP Solution: Prepare a stock solution of ATP in water.
-
Apoptolidin Dilutions: Prepare a serial dilution of apoptolidin in DMSO. The final DMSO concentration in the assay should be kept low (<0.5%).
-
-
Assay Procedure:
-
Add the 2x working solution to each well of a microplate.
-
Add the desired concentration of apoptolidin or vehicle control to the wells.
-
Initiate the reaction by adding ATP.
-
Measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP by F0F1-ATPase.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each concentration of apoptolidin.
-
Plot the percentage of inhibition against the logarithm of the apoptolidin concentration to determine the IC50 value.
-
Visualizations
Caption: Recommended experimental workflow to minimize apoptolidin isomerization.
Caption: Apoptolidin's mechanism of inducing apoptosis via F0F1-ATPase inhibition.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-Induced Isomerization of Apoptolidin A leads to Inversion of C2-C3 Double Bond Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-induced isomerization of apoptolidin a leads to inversion of C2-C3 double bond geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Isoapoptolidin and Apoptolidin
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the in vitro efficacy of Isoapoptolidin and Apoptolidin, two related macrolide compounds with potent anti-cancer properties. This guide provides a detailed examination of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.
Apoptolidin, a natural product, has been recognized for its capacity to selectively induce apoptosis in various cancer cell lines.[1][2] Its mechanism of action is primarily attributed to the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme for cellular energy production.[1][3][4] This inhibition triggers the intrinsic apoptotic pathway.[1] this compound, a structural isomer of Apoptolidin, also demonstrates significant antiproliferative effects but exhibits markedly weaker inhibition of F0F1-ATPase, suggesting a more complex or alternative mode of action.[1]
Quantitative Comparison of Biological Activity
The in vitro activities of Apoptolidin and its isomer, this compound, have been assessed through antiproliferative assays and F0F1-ATPase inhibition assays. The data, summarized below, highlights the potent and selective nature of these compounds against transformed cells.
| Compound | Modification | GI50 in Ad12-3Y1 cells (µM) | GI50 in 3Y1 cells (µM) | F0F1-ATPase Inhibition IC50 (µM) |
| Apoptolidin A | - | 0.0065 | > 1.0 | 0.7 |
| This compound | Isomer of Apoptolidin A | 0.009 | > 1.0 | 6.0 |
| Oligomycin | Related Natural Product | 0.0018 | > 1.0 | Not Specified |
Table 1: Antiproliferative and F0F1-ATPase Inhibitory Activities of Apoptolidin A and this compound.[1] This table showcases the potent and selective activity of both compounds against E1A-transformed rat fibroblasts (Ad12-3Y1) in comparison to the non-transformed parental cell line (3Y1). A significant difference is observed in their ability to inhibit F0F1-ATPase.
Experimental Workflow and Signaling Pathways
To elucidate the efficacy of these compounds, a standardized experimental workflow is typically employed. This involves cell culture, treatment with the compounds, and subsequent analysis of cell viability and mechanism of action.
The signaling pathway for Apoptolidin-induced apoptosis is well-established and proceeds through the intrinsic pathway. Inhibition of mitochondrial F0F1-ATP synthase leads to a cascade of events culminating in programmed cell death.
While this compound also induces apoptosis, its significantly lower inhibitory effect on F0F1-ATPase suggests that it may act through additional or alternative signaling pathways. Further research is required to fully elucidate the precise mechanism of this compound-induced cell death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.
Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.
Materials:
-
Ad12-3Y1 and 3Y1 cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (Apoptolidin A, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 values from the dose-response curves.
F0F1-ATPase Inhibition Assay
This cell-free assay measures the direct inhibitory effect of the compounds on the F0F1-ATPase enzyme.
Materials:
-
Isolated yeast mitochondria or purified F0F1-ATPase
-
Assay buffer (e.g., 60 mM Tris-Acetate pH 7.8, 1 mM MgCl2, 2.5 mM phosphoenolpyruvate, 1 mM KCN)
-
Working solution containing NADH, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH)
-
ATP
-
Test compounds
Procedure:
-
Prepare the reaction mixture containing the assay buffer and the working solution.
-
Add the isolated mitochondria or purified enzyme to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the test compounds before adding ATP.
-
Calculate the rate of ATP hydrolysis and determine the IC50 values for each compound.
This guide provides a foundational understanding of the comparative efficacy of this compound and Apoptolidin. The presented data and protocols serve as a valuable resource for researchers investigating novel anti-cancer therapeutics. Further studies into the specific signaling pathways of this compound will be critical in fully understanding its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Isoapoptolidin in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern techniques for validating the cellular target engagement of Isoapoptolidin, a natural product with potential therapeutic applications. As a less potent isomer of the F0F1-ATPase inhibitor Apoptolidin (B62325), robust target engagement validation is crucial to understanding its mechanism of action and advancing its development.[1] This document offers an objective comparison of key label-free methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate approach for their studies.
Comparison of Key Target Validation Techniques
For natural products like this compound, where chemical modification can be challenging and may alter bioactivity, label-free target engagement methods are particularly advantageous.[2][3] The two most prominent techniques are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. Both methods are based on the principle that the binding of a small molecule to its protein target alters the protein's stability.
| Technique | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[3][4] | - Applicable in intact cells and tissues, providing a physiologically relevant context.[2][4] - No chemical modification of the compound is required.[3] - Can be adapted for high-throughput screening.[3][5] | - Not all proteins exhibit a significant thermal shift upon ligand binding. - Requires specific antibodies for Western blot-based detection or advanced proteomics for proteome-wide analysis.[5] | Thermal shift (ΔTm), the change in the melting temperature of the protein in the presence of the compound. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters the conformation of the target protein, making it more or less susceptible to proteolysis.[6][7] | - Does not require chemical modification of the compound.[7][8] - Can be used with crude cell or tissue lysates.[9] - Applicable to a wide range of proteins. | - Requires careful optimization of protease concentration and digestion time.[10] - May not be suitable for proteins that are inherently very stable or very unstable.[10] | Change in the intensity of the protein band on a gel or in a mass spectrometry signal, indicating protection from or increased susceptibility to proteolysis. |
| Chemical Proteomics (e.g., with photoaffinity probes) | A chemically modified version of the compound (a probe) is used to covalently label its binding partners in cells.[11][12] | - Can identify direct binding partners with high confidence.[12] - Can capture transient or weak interactions. | - Requires chemical synthesis of a probe, which may alter the compound's activity and cellular uptake.[13] - Potential for non-specific labeling. | Enrichment ratio of the protein pulled down with the probe compared to a control. |
Illustrative Experimental Data
| Method | Parameter | No Treatment | + Natural Product (10 µM) | Interpretation |
| CETSA | Melting Temperature (Tm) of Target Protein | 52.5 °C | 56.0 °C | A positive thermal shift of 3.5 °C indicates direct target engagement and stabilization. |
| DARTS | Relative Protein Abundance after Proteolysis (Normalized to non-proteolyzed control) | 25% | 75% | Increased resistance to proteolysis in the presence of the natural product suggests target binding and stabilization. |
| Chemical Proteomics | Fold Enrichment (Probe vs. DMSO) | 1 | 15 | A 15-fold enrichment indicates a specific interaction between the probe and the target protein. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the proposed signaling pathway of this compound's target and the workflows for CETSA and DARTS.
Figure 1: Proposed mechanism of this compound-induced apoptosis via inhibition of mitochondrial F0F1-ATPase.
Figure 2: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Figure 3: A generalized workflow for a Drug Affinity Responsive Target Stability (DARTS) experiment.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to validate the engagement of this compound with a target protein in intact cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (e.g., ATP5A1, a subunit of F0F1-ATPase)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or DMSO for the desired time (e.g., 2-4 hours).
-
-
Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each treatment condition, plot the normalized band intensity against the temperature.
-
Determine the melting temperature (Tm) as the temperature at which 50% of the protein is denatured.
-
Compare the Tm values between the this compound-treated and vehicle-treated samples to determine the thermal shift (ΔTm).
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the steps to assess the effect of this compound on the protease susceptibility of its target protein.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (a buffer without detergents that is compatible with protease activity, e.g., M-PER)
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor cocktail
-
Protein quantification assay
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate into two tubes.
-
To one tube, add this compound to the desired final concentration. To the other, add an equivalent volume of DMSO.
-
Incubate at room temperature for 1 hour.
-
-
Limited Proteolysis:
-
Add a pre-determined optimal concentration of protease to each tube.
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and incubation time should be determined empirically in a preliminary experiment.
-
-
Quenching and Sample Preparation:
-
Stop the proteolysis by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol to detect the target protein.
-
-
Data Analysis:
-
Compare the intensity of the target protein band between the this compound-treated and vehicle-treated samples. A stronger band in the treated sample indicates protection from proteolysis and suggests target engagement.
-
Conclusion
Validating the target engagement of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a framework for comparing and selecting the most suitable methods for this purpose. CETSA and DARTS are powerful, label-free techniques that are particularly well-suited for natural products.[3][7] The choice between these methods will depend on the specific characteristics of the target protein and the experimental context.[10] By employing these robust methodologies, researchers can gain valuable insights into the molecular mechanism of this compound, paving the way for further preclinical and clinical investigations.
References
- 1. Correlation of F0F1-ATPase inhibition and antiproliferative activity of apoptolidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. CETSA [cetsa.org]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top Advantages of Using DARTS for Drug Target Identification - Creative Proteomics [creative-proteomics.com]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
Cross-validation of Isoapoptolidin's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer activity of Isoapoptolidin, a natural product with potential as a therapeutic agent. By objectively comparing its performance in different cancer models and against established alternatives, this document aims to provide valuable insights for researchers in the field of oncology and drug discovery. The information is supported by experimental data and detailed methodologies to ensure reproducibility and facilitate further investigation.
Comparative Analysis of In Vitro Activity
This compound, a structural isomer of the potent apoptotic inducer Apoptolidin A, has demonstrated significant antiproliferative activity. While extensive comparative data across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, initial studies provide a basis for comparison.
The table below summarizes the available quantitative data on the growth-inhibitory effects of this compound and its parent compound, Apoptolidin A. For comparative context, representative IC50 values for the conventional chemotherapeutic agent Doxorubicin are also included, although it is important to note that these values are derived from separate studies and direct head-to-head experimental comparisons are limited.
| Compound | Cancer Cell Line | Measurement | Value (µM) | Primary Molecular Target |
| This compound | Ad12-3Y1 (Rat Fibroblast) | GI50 | 0.009 | Mitochondrial F0F1-ATPase |
| Apoptolidin A | Ad12-3Y1 (Rat Fibroblast) | GI50 | 0.0065 | Mitochondrial F0F1-ATPase |
| Doxorubicin | BT-20 (Breast Carcinoma) | IC50 | 0.32 | DNA Intercalation, Topoisomerase II Inhibition |
| MCF-7 (Breast Carcinoma) | IC50 | ~1.0 - 4.0 | DNA Intercalation, Topoisomerase II Inhibition | |
| MDA-MB-231 (Breast Carcinoma) | IC50 | ~1.0 | DNA Intercalation, Topoisomerase II Inhibition | |
| T47D (Breast Carcinoma) | IC50 | 0.25 | DNA Intercalation, Topoisomerase II Inhibition |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are common metrics for assessing a compound's potency. The data for this compound and Apoptolidin A are from a single study and may not be directly comparable to the IC50 values of Doxorubicin which can vary based on experimental conditions.[1][2]
Experimental Protocols
To ensure the reproducibility of the findings and to assist researchers in their own investigations, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, Bax, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The induction of apoptosis by this compound is believed to be mediated through the intrinsic (mitochondrial) pathway, a mechanism shared with its parent compound, Apoptolidin. This pathway is initiated by the inhibition of the mitochondrial F0F1-ATPase.
Caption: Experimental workflow for assessing this compound's activity.
The proposed signaling cascade initiated by this compound involves the disruption of mitochondrial function, leading to the activation of the caspase cascade and ultimately, programmed cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Further research is warranted to expand the cross-validation of this compound's activity across a broader panel of cancer cell lines and in in vivo models. Direct comparative studies with standard-of-care chemotherapeutics will be crucial in determining its potential clinical utility. The investigation of its effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will provide a more detailed understanding of its mechanism of action and may reveal opportunities for combination therapies.
References
Isoapoptolidin vs. Oligomycin: A Comparative Analysis of F-type ATPase Inhibition
A detailed examination of two potent inhibitors of mitochondrial F-type ATPase, Isoapoptolidin and Oligomycin, reveals distinct mechanisms of action and inhibitory potencies. This guide provides a comparative overview of their effects on ATPase, supported by experimental data, to assist researchers in the selection and application of these compounds for studies in cellular metabolism and drug discovery.
This compound, a macrolide natural product, and Oligomycin, a well-established antibiotic, are both recognized inhibitors of the mitochondrial F-type ATP synthase (F-ATPase), a critical enzyme complex for cellular energy production. However, their inhibitory profiles differ significantly, stemming from their unique binding sites and mechanisms of action. This comparative guide delves into their quantitative inhibitory activities, the experimental protocols for their characterization, and the signaling pathways they affect.
Quantitative Comparison of Inhibitory Potency
Experimental data on the half-maximal inhibitory concentration (IC50) for both this compound and Oligomycin against F-type ATPase have been determined, providing a quantitative measure of their potency. The following table summarizes these findings from a comparative study.
| Compound | Target Subunit | IC50 (µM) | Source Organism for ATPase |
| This compound | F1 | 17 | Yeast |
| Oligomycin | F0 | 1.0 | Yeast |
Data sourced from a comparative study on F0F1-ATPase inhibition.[1]
The data clearly indicates that Oligomycin is a significantly more potent inhibitor of F-type ATPase than this compound, with an IC50 value that is 17-fold lower in the cited study.[1] It is important to note that this compound is a ring-expanded isomer of Apoptolidin and has been shown to be over 24-fold less potent than Apoptolidin in inhibiting F0F1-ATPase. Apoptolidin itself has a reported Ki of 4-5 µM and an IC50 of 0.7 µM for F0F1-ATPase inhibition.
Distinct Mechanisms of Action
The disparity in inhibitory potency between this compound and Oligomycin can be attributed to their different binding sites on the F-type ATPase complex.
-
This compound (and Apoptolidin): These macrolides target the F1 subcomplex of the ATP synthase. The F1 subunit is the catalytic core of the enzyme, responsible for ATP synthesis and hydrolysis. By binding to the F1 portion, this compound allosterically inhibits the enzymatic activity.
-
Oligomycin: In contrast, Oligomycin binds to the F0 subunit, which is the membrane-embedded proton pore of the ATP synthase.[2] By blocking the proton channel, Oligomycin prevents the transit of protons, which in turn inhibits the rotation of the F0 motor and consequently halts ATP synthesis.
This fundamental difference in their mechanism of action is a critical consideration for researchers designing experiments to probe specific aspects of F-type ATPase function.
Experimental Protocol: Malachite Green ATPase Assay
The inhibitory effects of compounds like this compound and Oligomycin on F-type ATPase are commonly quantified using the malachite green assay. This colorimetric method measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Principle: The assay is based on the reaction of malachite green with molybdate (B1676688) and free orthophosphate, which forms a colored complex that can be measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of Pi produced by the ATPase.
Materials:
-
Purified F-type ATPase
-
ATP solution
-
Assay Buffer (e.g., Tris buffer with MgCl2)
-
This compound and Oligomycin stock solutions
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate-free water to minimize background signal.
-
Standard Curve: Prepare a series of phosphate standards of known concentrations to generate a standard curve.
-
Reaction Setup:
-
In a microplate, add the assay buffer.
-
Add the desired concentrations of the inhibitor (this compound or Oligomycin) or vehicle control.
-
Add the purified F-type ATPase enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
-
Initiation of Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Termination of Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates the color development.
-
Measurement: After a short incubation period for color stabilization, measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the phosphate standard curve to determine the concentration of Pi produced in each well.
-
Calculate the percentage of ATPase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound and Oligomycin are both valuable tools for studying the function of F-type ATPase. However, their distinct mechanisms of action and significantly different inhibitory potencies make them suitable for different experimental questions. Oligomycin, with its high potency and well-characterized mechanism of blocking the F0 proton channel, is an excellent choice for studies requiring complete and robust inhibition of ATP synthesis. This compound, while less potent, offers an alternative mechanism of inhibition by targeting the F1 catalytic subunit, which may be advantageous for studies aiming to dissect the allosteric regulation of the enzyme. The choice between these two inhibitors should be guided by the specific research objectives and the desired mode of ATPase modulation.
References
Unraveling the Structure-Activity Relationship of Isoapoptolidin Analogs: A Comparative Guide
A detailed examination of isoapoptolidin (B15209) analogs reveals critical insights into their biological activity, highlighting the intricate relationship between their chemical structures and their efficacy as inhibitors of mitochondrial F0F1-ATPase and as antiproliferative agents. This guide provides a comprehensive comparison of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathway and experimental workflow.
This compound, a ring-expanded isomer of the potent anticancer agent apoptolidin (B62325), has garnered significant interest in the field of drug discovery. While it is known to be a less potent inhibitor of its primary molecular target, the mitochondrial F0F1-ATPase, than apoptolidin, the study of its analogs provides a valuable platform for understanding the structural features crucial for bioactivity.[1] This guide synthesizes the available data on the structure-activity relationship (SAR) of this compound analogs, offering a clear comparison of their performance and the experimental basis for these findings.
Comparative Biological Activity of this compound and Analogs
The biological activity of this compound and a series of its analogs has been evaluated through two primary assays: inhibition of mitochondrial F0F1-ATPase and antiproliferative activity against transformed rat fibroblast cells (Ad12-3Y1). The results, summarized in the table below, demonstrate a nuanced relationship between the chemical modifications of the this compound scaffold and the resulting biological effects.
| Compound No. | Compound Name/Description | F0F1-ATPase Inhibition IC50 (µM) | Antiproliferative Activity GI50 (µM) |
| 1 | Apoptolidin | 0.7 | 0.0065 |
| 2 | Acyl derivative (C2′-OBz) | 0.3 | 0.0036 |
| 3 | Acyl derivative (C4‴-OAc, C23-OAc) | 0.4 | 0.0095 |
| 4 | Acyl derivative (C4‴-OAc) | 0.8 | 0.0098 |
| 5 | Acyl derivative (C16-OAc) | 0.8 | 0.056 |
| 6 | Acyl derivative (C3′-OAc) | 0.4 | 0.0027 |
| 7 | Acyl derivative (C20-OAc) | 1.1 | 0.011 |
| 8 | C20-OMe derivative | 2.8 | 0.012 |
| 9 | C21-OMe derivative | 2.3 | 0.016 |
| 10 | This compound | 17 | 0.009 |
| 11 | Macrolide fragment (C20-OH) | 13 | 5.4 |
| 12 | Macrolide fragment (C20-OMe) | 14 | 1.4 |
| 13 | Macrolide fragment (C20-OBz) | >16 | 2.4 |
| 14 | δ-lactone fragment | 190 | >12 |
| 15 | Diels-Alder adduct | 2.3 | 3.2 |
Data sourced from Wender et al., Organic Letters, 2006.[2]
Structure-Activity Relationship Analysis
The data reveals several key SAR trends:
-
Ring Expansion: this compound (10), the 21-membered ring-expanded isomer of the 20-membered apoptolidin (1), exhibits a dramatic decrease in F0F1-ATPase inhibitory activity (17 µM vs 0.7 µM).[1] Interestingly, its antiproliferative activity remains potent and comparable to that of apoptolidin. This suggests that while direct inhibition of F0F1-ATPase is a likely contributor to the mechanism of action, other factors may play a significant role in the cellular context.
-
Acylation of Hydroxyl Groups: Acylation of various hydroxyl groups on the apoptolidin scaffold (compounds 2-7) generally results in potent antiproliferative activity, in some cases even exceeding that of the parent compound. For instance, the C3'-OAc derivative (6) shows the most potent antiproliferative activity (GI50 = 0.0027 µM). These modifications have a less pronounced effect on F0F1-ATPase inhibition, with IC50 values remaining in the sub-micromolar to low micromolar range.
-
Modification of the Macrolide Core: Fragmentation of the macrolide ring leads to a significant loss of both F0F1-ATPase inhibitory and antiproliferative activities. The macrolide fragments (11-13) show greatly reduced potency, and the smaller δ-lactone fragment (14) is essentially inactive. This underscores the importance of the intact macrocyclic structure for biological activity.
-
Structural Complexity: The Diels-Alder adduct (15), a more complex derivative, retains moderate F0F1-ATPase inhibitory activity but has significantly diminished antiproliferative potency. This suggests that specific spatial and electronic features of the natural product are finely tuned for optimal cellular activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies.
F0F1-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the F0F1-ATPase enzyme isolated from yeast mitochondria.
Materials:
-
Yeast mitochondria preparation
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 1 mM ATP
-
Test compounds dissolved in DMSO
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Yeast mitochondria are prepared and the F0F1-ATPase is isolated according to established protocols.
-
The assay is performed in a 96-well plate format.
-
To each well, add 50 µL of assay buffer.
-
Add 1 µL of the test compound at various concentrations (typically in a serial dilution). A DMSO control is included.
-
The reaction is initiated by the addition of 50 µL of the F0F1-ATPase enzyme preparation.
-
The plate is incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of 25 µL of 10% SDS solution.
-
To determine the amount of inorganic phosphate released, 100 µL of malachite green reagent is added to each well.
-
After a 15-minute color development period, the absorbance is measured at 620 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Cell Proliferation Assay
This assay determines the concentration of a compound that inhibits the growth of a specific cell line by 50% (GI50).
Materials:
-
Ad12-3Y1 (E1A-transformed rat fibroblast) cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Ad12-3Y1 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A DMSO control is also included.
-
The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then carefully removed, and 150 µL of solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of growth inhibition is calculated relative to the DMSO control, and the GI50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound analogs and the general workflow of the experimental evaluation.
Caption: Signaling pathway of this compound analog-induced apoptosis.
Caption: Experimental workflow for SAR studies of this compound analogs.
References
Correlating Isoapoptolidin's In Vitro Activity with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of isoapoptolidin (B15209), a macrolide with potential as an anticancer agent. By presenting available experimental data, this document aims to facilitate a deeper understanding of its mechanism of action and its potential for translation into clinical settings.
In Vitro Activity of this compound
This compound has been evaluated for its inhibitory effects on mitochondrial F0F1-ATPase and its antiproliferative activity against cancer cell lines. The available data provides insights into its potency and selectivity.
Data Presentation: In Vitro Activity of this compound
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| This compound | F0F1-ATPase Inhibition | - | 17 | [1] |
| This compound | Antiproliferative Activity | E1A-transformed rat fibroblasts | > 1.0 | [1] |
| This compound | Antiproliferative Activity | 3Y1 untransformed rat fibroblasts | > 1.0 | [1] |
Experimental Protocols: Key In Vitro Assays
A detailed understanding of the methodologies used to generate the in vitro data is crucial for accurate interpretation and comparison.
Protocol 1: F0F1-ATPase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the activity of mitochondrial F0F1-ATPase by 50% (IC50).
Methodology:
-
Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., bovine heart or yeast) through differential centrifugation.
-
ATPase Activity Measurement: The ATPase activity is measured by quantifying the rate of ATP hydrolysis. This is typically done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Inhibition Assay: A range of this compound concentrations is incubated with the isolated mitochondria.
-
Data Analysis: The rate of ATP hydrolysis at each this compound concentration is measured. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiproliferative Activity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., E1A-transformed rat fibroblasts) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Models and Efficacy of this compound
Currently, there is a lack of publicly available in vivo studies specifically investigating the anti-tumor efficacy of this compound in animal models. To provide a framework for future research and to understand how in vitro findings might translate to an in vivo setting, this section outlines a standard experimental workflow for assessing the efficacy of an anti-cancer compound in a xenograft mouse model.
Experimental Protocols: Xenograft Mouse Model for In Vivo Efficacy
Objective: To evaluate the in vivo anti-tumor activity of this compound in a mouse model bearing human tumor xenografts.
Methodology:
-
Cell Line Selection and Culture: A human cancer cell line with demonstrated in vitro sensitivity to this compound is selected and cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for correlating in vitro data to in vivo efficacy studies.
Mechanism of Action: Signaling Pathways
The primary molecular target of the apoptolidin (B62325) family, including this compound, is believed to be the mitochondrial F0F1-ATP synthase. Inhibition of this enzyme disrupts cellular energy metabolism and can trigger the intrinsic pathway of apoptosis.
Mandatory Visualization: Apoptosis Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis.
Discussion
The available in vitro data indicates that this compound is a micromolar inhibitor of F0F1-ATPase. However, its antiproliferative activity in the tested rat fibroblast cell line was not potent, with an IC50 greater than 1.0 µM. This suggests that the correlation between F0F1-ATPase inhibition and antiproliferative activity may not be linear and could be cell-type dependent.
A significant data gap exists in the public domain regarding the in vivo efficacy of this compound. Without these studies, it is challenging to correlate the existing in vitro data with potential therapeutic outcomes. Future research should focus on:
-
Expanding In Vitro Profiling: Testing this compound against a broader panel of human cancer cell lines to identify sensitive cancer types and to establish a more robust structure-activity relationship.
-
Conducting In Vivo Efficacy Studies: Utilizing xenograft models to assess the anti-tumor activity of this compound, determine optimal dosing, and evaluate potential toxicity.
-
Detailed Mechanistic Studies: Investigating the downstream signaling events following F0F1-ATPase inhibition to fully elucidate the apoptotic pathway induced by this compound.
By systematically addressing these areas, a clearer picture of this compound's therapeutic potential can be established, paving the way for further drug development efforts.
References
Comparative analysis of the apoptotic pathways triggered by Isoapoptolidin and Apoptolidin
A deep dive into the apoptotic mechanisms of two related macrolides reveals distinct cellular fates. While Apoptolidin triggers a well-defined intrinsic apoptotic cascade through mitochondrial targeting, its isomer, Isoapoptolidin, exhibits potent anti-proliferative effects through a less understood pathway, suggesting a divergent and potentially more complex mechanism of action.
This guide provides a comprehensive comparative analysis of the apoptotic pathways induced by this compound and Apoptolidin. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of their mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways.
Unveiling the Mechanisms: A Tale of Two Isomers
Apoptolidin, a 20-membered macrolide, has been established as a potent inducer of apoptosis through the intrinsic pathway. Its primary cellular target is the mitochondrial F0F1-ATP synthase. By inhibiting the F1 subcomplex of this crucial enzyme, Apoptolidin disrupts cellular energy homeostasis, leading to mitochondrial dysfunction. This triggers a cascade of events characteristic of the intrinsic apoptotic pathway, including the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspase-3, culminating in the systematic dismantling of the cell. The anti-apoptotic protein Bcl-2 has been shown to inhibit Apoptolidin-induced cell death, further solidifying its reliance on the mitochondrial pathway.
In stark contrast, this compound, a ring-expanded isomer of Apoptolidin, presents a more enigmatic mechanism. Despite its structural similarity, this compound is a significantly weaker inhibitor of F0F1-ATPase. However, it retains potent antiproliferative activity, suggesting that its mode of action diverges from that of Apoptolidin. While it is known to induce cell death, the specific apoptotic pathway triggered by this compound remains to be fully elucidated. The current body of scientific literature lacks detailed studies on its effects on caspase activation, cytochrome c release, or its interaction with the Bcl-2 family of proteins. This significant knowledge gap highlights the need for further investigation to unravel the precise molecular events that underpin the cytotoxic effects of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the biological activities of Apoptolidin and this compound. The data clearly illustrates the disparity in their F0F1-ATPase inhibitory potency despite their similar antiproliferative capabilities.
| Compound | Target | IC50 (F0F1-ATPase Inhibition) | GI50 (Antiproliferative Activity) | Cell Line |
| Apoptolidin | Mitochondrial F0F1-ATPase | ~0.2 µM | ~10-100 nM | Various cancer cell lines |
| This compound | Unknown | >10-fold higher than Apoptolidin | ~10-100 nM | Various cancer cell lines |
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the known apoptotic pathway for Apoptolidin and the proposed, yet unconfirmed, pathway for this compound.
Caption: The established intrinsic apoptotic pathway triggered by Apoptolidin.
Caption: The proposed, yet unconfirmed, cell death pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the apoptotic pathways of Apoptolidin and which could be applied to elucidate the mechanism of this compound.
F0F1-ATPase Inhibition Assay
-
Objective: To determine the inhibitory effect of the compounds on mitochondrial F0F1-ATPase activity.
-
Methodology:
-
Isolate mitochondria from a suitable cell line (e.g., bovine heart mitochondria).
-
Prepare a reaction mixture containing isolated mitochondria, a buffer solution (e.g., Tris-HCl), ATP, and an ATP regenerating system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate).
-
Add varying concentrations of Apoptolidin or this compound to the reaction mixture.
-
Initiate the reaction by adding an uncoupler (e.g., FCCP) to stimulate ATP hydrolysis.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi) using a colorimetric assay (e.g., Malachite Green assay).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Cell Viability and Antiproliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Apoptolidin or this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%.
-
Caspase-3/7 Activity Assay
-
Objective: To measure the activation of executioner caspases, a hallmark of apoptosis.
-
Methodology:
-
Treat cells with Apoptolidin or this compound for various time points.
-
Lyse the cells to release their contents.
-
Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubate the mixture to allow for the cleavage of the substrate by active caspase-3/7, which releases a fluorescent molecule.
-
Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates an increase in caspase-3/7 activity.
-
Cytochrome c Release Assay (Western Blotting)
-
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.
-
Methodology:
-
Treat cells with the compounds of interest.
-
Fractionate the cells to separate the cytosolic and mitochondrial fractions.
-
Perform SDS-PAGE on both fractions to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate. The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
-
Analysis of Bcl-2 Family Protein Expression (Western Blotting)
-
Objective: To investigate the effect of the compounds on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
-
Methodology:
-
Treat cells with Apoptolidin or this compound.
-
Prepare whole-cell lysates.
-
Perform Western blotting as described in the cytochrome c release assay.
-
Probe the membrane with primary antibodies specific for various Bcl-2 family members (e.g., Bcl-2, Bax, Bak).
-
Analyze the changes in the expression levels of these proteins in response to treatment.
-
Conclusion and Future Directions
The comparative analysis of Apoptolidin and this compound reveals a fascinating divergence in their mechanisms of inducing cell death. Apoptolidin acts as a classical inducer of the intrinsic apoptotic pathway through the direct inhibition of mitochondrial F0F1-ATPase. In contrast, the potent antiproliferative activity of this compound, despite its weak effect on the same enzyme, points towards a novel and as-yet-uncharacterized mechanism of action.
To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Identifying the direct cellular target(s) of this compound.
-
Investigating the involvement of both the intrinsic and extrinsic apoptotic pathways through detailed caspase activation profiles, cytochrome c release assays, and analysis of Bcl-2 family protein interactions.
-
Exploring other potential cell death mechanisms, such as necroptosis or autophagy.
-
Utilizing transcriptomic and proteomic approaches to gain a global view of the cellular response to this compound treatment.
Elucidating the unique mechanism of this compound could unveil new therapeutic targets and strategies for cancer treatment, potentially overcoming resistance mechanisms associated with conventional apoptosis-inducing agents.
Assessing the selectivity of Isoapoptolidin for cancer cells over normal cells
Unveiling the Preferential Targeting of Malignant Cells
Isoapoptolidin, a structural isomer of the macrolide natural product Apoptolidin (B62325) A, has demonstrated notable potential as a selective anticancer agent. This guide provides a comprehensive comparison of this compound's efficacy in targeting cancer cells over their normal counterparts, supported by quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action. This information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Assessment of Selectivity
The selectivity of this compound is primarily evaluated by comparing its growth inhibitory effects on cancer cells versus normal cells. The half-maximal inhibitory concentration (GI50) is a key metric in this assessment, with a lower value indicating higher potency.
A pivotal study directly compared the antiproliferative activity of this compound against E1A-transformed rat fibroblasts (Ad12-3Y1), a cancer cell model, and the non-transformed parental cell line (3Y1). The results, summarized in the table below, highlight a significant selectivity of this compound for the transformed cells.[1]
| Compound | Cell Line | Cell Type | GI50 (µM) | Selectivity Index (SI) |
| This compound | Ad12-3Y1 | Transformed (Cancer) | 0.009 | >111 |
| 3Y1 | Non-transformed (Normal) | >1.0 | ||
| Apoptolidin A | Ad12-3Y1 | Transformed (Cancer) | 0.0065 | >153 |
| 3Y1 | Non-transformed (Normal) | >1.0 |
The Selectivity Index (SI) is calculated as the GI50 in the normal cell line divided by the GI50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Mechanism of Action: A Complex Picture
The apoptolidin family of compounds, including this compound, are known to induce apoptosis, or programmed cell death, in cancer cells. The primary molecular target is the mitochondrial F0F1-ATP synthase, a critical enzyme in cellular energy production.[1][2] Inhibition of this enzyme leads to a cascade of events culminating in cell death.
Interestingly, while this compound maintains potent antiproliferative activity, its direct inhibition of F0F1-ATPase is considerably weaker compared to Apoptolidin A, suggesting a more intricate mechanism of action that may involve other cellular targets or pathways.[1][3]
| Compound | F0F1-ATPase Inhibition IC50 (µM) |
| This compound | 6.0 |
| Apoptolidin A | 0.7 |
This discrepancy suggests that while F0F1-ATPase inhibition is a factor, other mechanisms may contribute significantly to this compound's potent and selective anticancer effects.
Signaling Pathway for Apoptolidin-Induced Apoptosis
The following diagram illustrates the established signaling pathway for apoptosis induced by the apoptolidin family.
Caption: Apoptolidin-induced intrinsic apoptosis pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiproliferative (GI50) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50%.
-
Cell Culture: E1A-transformed rat fibroblasts (Ad12-3Y1) and non-transformed 3Y1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
F0F1-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the F0F1-ATP synthase enzyme.
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as yeast or bovine heart, through differential centrifugation.
-
Enzyme Assay: The F0F1-ATPase activity is measured by monitoring the rate of ATP hydrolysis. This is often done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the selectivity of this compound.
Caption: Workflow for assessing this compound's selectivity.
References
- 1. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
